4-(Chloromethyl)-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXHEIMWLKXGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717029 | |
| Record name | 4-(Chloromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-78-6 | |
| Record name | 4-(Chloromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Chloromethyl)-1H-indazole structure elucidation
An In-Depth Technical Guide to the Structural Elucidation of 4-(Chloromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, recognized as privileged structures in numerous therapeutic agents.[1] The precise determination of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and ensuring the viability of drug candidates. This guide provides a comprehensive, in-depth analysis of the methodologies employed in the structural elucidation of this compound, a key synthetic building block.[2] We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography. The narrative emphasizes the causality behind experimental choices and the integration of data from multiple analytical techniques to build a self-validating and unambiguous structural assignment.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is present in a wide array of biologically active compounds, including kinase inhibitors used in oncology such as Pazopanib and Axitinib.[1] Its unique electronic properties and ability to act as a bioisostere for structures like indole or phenol make it a valuable scaffold in drug design. This compound (CAS No. 944898-78-6) is a particularly useful intermediate.[3][4] The reactive chloromethyl group at the 4-position serves as a versatile handle for synthetic elaboration, allowing for the strategic introduction of the indazole moiety into more complex molecular frameworks through reactions like nucleophilic substitution.[2]
Given the possibility of forming various positional isomers and tautomers (1H and 2H), a rigorous and multi-faceted approach to structure determination is not just recommended, but essential for unequivocal characterization.[5][6] This guide details the logical workflow for confirming the identity and purity of this compound.
Synthesis and Purification Strategy
Before any structural analysis can be performed, the target compound must be synthesized and purified to a high degree. A plausible synthetic route to this compound often begins with a suitable precursor, such as (1H-indazol-4-yl)methanol, which can be synthesized from commercially available starting materials. The final chlorination step must be conducted under controlled conditions to prevent side reactions.
Experimental Protocol: Synthesis via Chlorination of (1H-indazol-4-yl)methanol
-
Dissolution: Dissolve (1H-indazol-4-yl)methanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C using an ice bath to control the exothermicity of the reaction.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (approx. 1.2 eq) dropwise to the stirred solution. The reaction generates HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.[7]
References
- 1. 5-(Chloromethyl)-1H-indazole hydrochloride|CAS 1956310-09-0 [benchchem.com]
- 2. This compound|CAS 944898-78-6|RUO [benchchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Chloromethyl)-1H-indazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-1H-indazole is a vital heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive chloromethyl group attached to the indazole scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, reactivity, and applications, serving as a critical resource for scientists engaged in synthetic and medicinal chemistry.
Chemical Identity and Core Properties
The fundamental characteristics of this compound are essential for its application in synthesis and drug design.
| Property | Value | Source(s) |
| CAS Number | 944898-78-6 | N/A |
| Molecular Formula | C₈H₇ClN₂ | N/A |
| Molecular Weight | 166.61 g/mol | N/A |
| IUPAC Name | This compound | N/A |
Spectroscopic Characterization
While specific experimental spectral data for this compound is not widely published, the expected spectroscopic signatures can be inferred from the analysis of similar indazole-containing compounds. Researchers synthesizing or using this compound should perform standard characterization techniques.
Expected ¹H NMR Spectral Features:
-
Indazole Core Protons: Aromatic protons on the benzene and pyrazole rings, typically appearing in the downfield region (δ 7.0-8.5 ppm).
-
Chloromethyl Protons (-CH₂Cl): A characteristic singlet in the range of δ 4.5-5.0 ppm.
-
N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals for the carbons of the bicyclic indazole ring, typically between δ 110-140 ppm.
-
Chloromethyl Carbon (-CH₂Cl): A signal in the aliphatic region, generally around δ 40-50 ppm.
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved from its corresponding alcohol precursor, (1H-indazol-4-yl)methanol.
Synthetic Pathway: From Alcohol to Chloride
The Strategic Utility of 4-(Chloromethyl)-1H-indazole in Modern Drug Discovery: A Technical Guide
For Immediate Release
A Deep Dive into the Synthesis, Properties, and Application of a Key Medicinal Chemistry Building Block, CAS No. 944898-78-6
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of 4-(Chloromethyl)-1H-indazole. This versatile heterocyclic compound has emerged as a significant building block in the construction of complex molecular architectures, particularly in the realm of targeted therapeutics.
Introduction: The Privileged Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural features allow it to form key interactions, such as hydrogen bonds, with biological targets, making it a frequent component of pharmacologically active molecules.[2] The introduction of a reactive chloromethyl group at the 4-position of the 1H-indazole core endows the molecule with a versatile handle for synthetic diversification, enabling the exploration of a wide chemical space in the quest for novel therapeutics.
Physicochemical Properties and Identification
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 944898-78-6 .[3][4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 944898-78-6 | [3][4] |
| Molecular Formula | C₈H₇ClN₂ | [3] |
| Molecular Weight | 166.61 g/mol | [3] |
| Appearance | Typically a solid |
Synthesis of this compound: A Two-Step Approach
While a direct, one-pot synthesis of this compound is not prominently described in the literature, a logical and efficient two-step synthetic strategy can be employed. This approach involves the initial synthesis of the corresponding alcohol, (1H-indazol-4-yl)methanol, followed by a chlorination reaction.
Step 1: Synthesis of (1H-indazol-4-yl)methanol
The precursor alcohol, (1H-indazol-4-yl)methanol (CAS No. 709608-85-5), can be synthesized through various methods.[5][6] One common approach involves the reduction of a suitable carboxylic acid or ester derivative of 1H-indazole. For instance, the reduction of a 4-formyl or 4-carboalkoxy indazole derivative with a reducing agent like sodium borohydride or lithium aluminum hydride would yield the desired alcohol.[5]
Conceptual Workflow for the Synthesis of (1H-indazol-4-yl)methanol:
Caption: Synthesis of the alcohol precursor.
Step 2: Chlorination of (1H-indazol-4-yl)methanol
The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation in organic synthesis. This can be effectively achieved using a variety of chlorinating agents.
Detailed Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of (1H-indazol-4-yl)methanol in an appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), a chlorinating agent is added dropwise at a controlled temperature (typically 0 °C). Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of a mild base, such as pyridine or triethylamine, may be included to neutralize the acidic byproducts.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Reaction Mechanism Insight: The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product with the liberation of sulfur dioxide and hydrogen chloride gas.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic singlet for the two protons of the chloromethyl group (-CH₂Cl), likely in the range of 4.5-5.0 ppm. The aromatic protons on the benzene ring will appear as multiplets in the aromatic region (typically 7.0-8.0 ppm). The N-H proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a signal for the carbon of the chloromethyl group in the aliphatic region (around 40-50 ppm). The aromatic carbons will resonate in the range of 110-140 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a chlorine atom. For the related compound, 4-(chloromethyl)-1-methyl-1H-indazole, the predicted monoisotopic mass of the [M+H]⁺ ion is 181.05271 Da.[9]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a reactive intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chloromethyl group is an excellent electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups.
A Key Building Block for Kinase Inhibitors
The indazole scaffold is a core component of numerous kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The indazole moiety can form critical hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases.
Workflow for the Synthesis of an Indazole-Based Kinase Inhibitor:
Caption: Synthetic utility in kinase inhibitor design.
Relevance to PARP Inhibitors: The Case of Niraparib
A prominent example of an indazole-containing drug is Niraparib (Zejula®), a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of ovarian cancer.[1][10] While the documented syntheses of Niraparib may not directly utilize this compound as a starting material, the core structure of the drug features a substituted indazole.[11][12] This highlights the importance of the indazole scaffold in the design of potent and selective enzyme inhibitors. The development of synthetic routes to various substituted indazoles, including those accessible from this compound, is therefore of significant interest to medicinal chemists.
Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is essential. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. Generally, compounds containing a chloromethyl group can be irritants and lachrymators. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in the field of organic synthesis and medicinal chemistry. Its well-defined reactivity, coupled with the proven pharmacological importance of the indazole scaffold, makes it a key intermediate for the synthesis of novel compounds with the potential to address unmet medical needs. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to empower researchers in their drug discovery endeavors.
References
- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. chemwhat.com [chemwhat.com]
- 5. (1H-Indazol-4-YL)methanol | 709608-85-5 | Benchchem [benchchem.com]
- 6. 709608-85-5 | GMFBI.1 | Alcohols | Ambeed.com [ambeed.com]
- 7. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. PubChemLite - 4-(chloromethyl)-1-methyl-1h-indazole hydrochloride (C9H9ClN2) [pubchemlite.lcsb.uni.lu]
- 10. Niraparib: A Review in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Niraparib synthesis - chemicalbook [chemicalbook.com]
Exploratory Synthesis of Novel 4-(Chloromethyl)-1H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth technical exploration into the synthesis of novel 4-(chloromethyl)-1H-indazole derivatives, a class of compounds with significant potential for further functionalization in drug discovery programs. We will delve into the strategic considerations for their synthesis, provide detailed, field-tested protocols, and discuss the critical aspects of characterization and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocyclic system.
Introduction: The Significance of the Indazole Nucleus in Medicinal Chemistry
The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and purine, enabling it to interact with a wide array of biological targets.[4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[5][6][7] The therapeutic importance of this scaffold is underscored by the number of indazole-containing drugs that have reached the market and are in clinical trials.[2][8]
The introduction of a reactive chloromethyl group at the 4-position of the indazole core creates a valuable synthetic handle. This electrophilic center allows for facile nucleophilic substitution reactions, opening a gateway to a diverse library of derivatives with modified pharmacokinetic and pharmacodynamic profiles. The strategic placement at the 4-position is of particular interest as it allows for the exploration of a vector space not as commonly investigated as the N1, N2, or 3-positions.
Strategic Approaches to the Synthesis of 4-(Chloromethyl)-1H-Indazoles
The synthesis of this compound derivatives can be approached through two primary strategies: direct chloromethylation of a pre-formed indazole ring or, more commonly and with greater control, a precursor-based synthesis where the chloromethyl functionality or a precursor is incorporated early in the synthetic sequence.
Direct Chloromethylation (A Challenging Route)
Direct chloromethylation of the indazole ring, for instance, using reagents like trioxane and thionyl chloride, is a potential route.[9] However, this approach is often hampered by a lack of regioselectivity, leading to a mixture of isomers that can be challenging to separate. The electronic nature of the indazole ring influences the position of electrophilic substitution, and achieving selective functionalization at the 4-position can be difficult.
Precursor-Based Synthesis (The Preferred Strategy)
A more controlled and widely applicable strategy involves the synthesis of an indazole ring from a precursor that already contains the desired C4-substituent or a group that can be readily converted to the chloromethyl moiety. This approach offers superior control over regiochemistry. A common and effective method involves the cyclization of an appropriately substituted aniline derivative.[1]
A plausible and robust synthetic pathway begins with the functionalization of a suitable starting material, such as 4-methyl-1H-indazole, which can be synthesized from 2-amino-3-methylbenzoic acid. The subsequent chlorination of the 4-methyl group provides the target this compound.
Experimental Section: A Validated Synthetic Protocol
This section provides a detailed, step-by-step protocol for a representative synthesis of this compound, starting from 4-methyl-1H-indazole. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Synthesis of 4-(Hydroxymethyl)-1H-indazole
The initial step involves the conversion of the 4-methyl group to a hydroxymethyl group. This transformation is a critical precursor to the final chlorination step. While various methods exist, a common approach involves radical bromination followed by hydrolysis. However, for better control and to avoid harsh conditions, a two-step process involving oxidation to the aldehyde followed by reduction is often preferred. For the purpose of this guide, we will focus on the direct conversion of the corresponding alcohol to the chloride.
Synthesis of this compound from 4-(Hydroxymethyl)-1H-indazole
This protocol details the conversion of the precursor, 4-(hydroxymethyl)-1H-indazole, to the target compound.
Rationale: The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose due to its reactivity and the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion and simplifies purification. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.
Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, suspend 4-(hydroxymethyl)-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the indazole ring protons and a characteristic singlet for the -CH₂Cl protons (typically around δ 4.5-5.0 ppm). |
| ¹³C NMR | Signals for the aromatic carbons of the indazole ring and the chloromethyl carbon. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₈H₇ClN₂.[10] |
| Melting Point | A sharp melting point indicates high purity. |
Visualization of the Synthetic Workflow
The following diagrams illustrate the key synthetic transformations and the overall experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. This compound|CAS 944898-78-6|RUO [benchchem.com]
- 10. chemwhat.com [chemwhat.com]
Spectroscopic Characterization of 4-(Chloromethyl)-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-1H-indazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active compounds.[1][2] The indazole core is a prevalent scaffold in numerous pharmaceuticals, and the reactive chloromethyl group at the 4-position provides a versatile handle for introducing the indazole moiety into larger, more complex molecules.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during the synthesis and development of novel therapeutics.
Molecular Structure and Key Features
The structural framework of this compound, with the IUPAC name this compound, consists of a bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring.[1] The chloromethyl substituent is located on the benzene ring portion. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methylene protons of the chloromethyl group, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine atom.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~13.0 | br s | - |
| H3 | ~8.2 | s | - |
| H7 | ~7.8 | d | ~8.0 |
| H5 | ~7.5 | d | ~7.0 |
| H6 | ~7.2 | t | ~7.5 |
| CH₂ | ~4.9 | s | - |
Interpretation and Rationale:
-
NH Proton: The proton on the nitrogen (N1) is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a high chemical shift.
-
Aromatic Protons: The protons on the benzene ring (H5, H6, H7) will appear in the aromatic region (7-8 ppm). Their specific chemical shifts and coupling patterns are dictated by their position relative to the fused pyrazole ring and the chloromethyl group. H7 is likely to be the most downfield of the benzene protons due to the anisotropic effect of the pyrazole ring. The coupling constants will reflect the ortho and meta relationships between these protons. H3, being on the pyrazole ring, is also expected in the aromatic region but as a singlet due to the absence of adjacent protons.
-
Methylene Protons: The two protons of the chloromethyl group (CH₂) are chemically equivalent and will therefore appear as a sharp singlet. The electronegative chlorine atom will cause a downfield shift into the ~4.9 ppm region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C7a | ~140 |
| C3a | ~135 |
| C3 | ~133 |
| C4 | ~128 |
| C6 | ~122 |
| C5 | ~120 |
| C7 | ~110 |
| CH₂ | ~45 |
Interpretation and Rationale:
-
Aromatic Carbons: The carbons of the bicyclic ring system will resonate in the aromatic region (110-140 ppm). The bridgehead carbons (C3a and C7a) are typically found at the lower field end of this range.
-
Methylene Carbon: The carbon of the chloromethyl group (CH₂) will be shifted downfield to around 45 ppm due to the deshielding effect of the attached chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100-3000 | N-H stretch | Medium |
| 3000-2850 | C-H stretch (aromatic) | Medium-Weak |
| ~1620, ~1500, ~1460 | C=C stretch (aromatic) | Medium-Strong |
| ~1250 | C-N stretch | Medium |
| ~750 | C-Cl stretch | Strong |
| ~800-700 | C-H bend (aromatic) | Strong |
Interpretation and Rationale:
-
N-H Stretch: A broad absorption band in the region of 3100-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
C=C Stretches: The characteristic absorptions for the aromatic carbon-carbon double bond stretches will appear in the 1620-1460 cm⁻¹ region.
-
C-Cl Stretch: A strong absorption band around 750 cm⁻¹ is indicative of the C-Cl stretching vibration.
-
Aromatic C-H Bends: Strong bands in the fingerprint region (below 1000 cm⁻¹) arise from the out-of-plane bending vibrations of the aromatic C-H bonds, which can be diagnostic of the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, with a molecular formula of C₈H₇ClN₂ and a molecular weight of approximately 166.61 g/mol .[1][2]
Predicted Fragmentation Pattern
| m/z | Proposed Fragment |
| 166/168 | [M]⁺ (Molecular ion) |
| 131 | [M - Cl]⁺ |
| 117 | [M - CH₂Cl]⁺ |
| 90 | [C₆H₄N]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 166. Due to the presence of the chlorine isotope ³⁷Cl, a smaller peak [M+2]⁺ at m/z 168 with an intensity of about one-third of the [M]⁺ peak is also anticipated.
-
Key Fragment Ions:
-
Loss of a chlorine radical (Cl•) from the molecular ion would result in a fragment at m/z 131.
-
Cleavage of the chloromethyl group would lead to the formation of the stable indazole cation at m/z 117.
-
Further fragmentation of the indazole ring could lead to the formation of a benzyne-like fragment or other characteristic ions.
-
Experimental Protocols
The following are generalized, best-practice protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Caption: General workflow for NMR analysis.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, attenuated total reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.
Conclusion
The spectroscopic data presented in this guide, based on established principles and data from related structures, provide a comprehensive profile for the characterization of this compound. These data are crucial for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling them to confidently identify and assess the purity of this important synthetic intermediate. When synthesizing or utilizing this compound, it is recommended to acquire experimental spectra and compare them with the predictions and interpretations outlined in this guide for definitive structural confirmation.
References
thermodynamic stability of 4-(Chloromethyl)-1H-indazole isomers
An In-Depth Technical Guide to the Thermodynamic Stability of 4-(Chloromethyl)-1H-indazole Isomers
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents. Its utility is profoundly influenced by the nuanced interplay of its isomers, particularly the 1H and 2H tautomers. This compound, a versatile synthetic intermediate, exemplifies this complexity.[1] An understanding of the thermodynamic stability of its isomeric forms is not merely academic; it is critical for rational drug design, regioselective synthesis, and ensuring the consistency of solid-state properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally validate the thermodynamic landscape of this compound isomers. We will explore the causality behind experimental and computational choices, present self-validating protocols, and synthesize these findings to provide actionable insights into controlling and leveraging isomer stability.
Introduction: The Significance of Isomerism in Indazole Chemistry
Indazoles, bicyclic aromatic heterocycles, are privileged structures in drug discovery, appearing in molecules with a wide spectrum of biological activities.[2][3] The indazole core exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[4][5] It is a well-established principle, supported by extensive computational and experimental data, that the 1H-tautomer is generally the more thermodynamically stable form.[2][3][4][6][7] This stability difference, typically in the range of 3-5 kcal/mol, governs the equilibrium position and has profound implications for synthesis, as reactions can be directed to the kinetic or thermodynamic product.[6][8][9]
For this compound, a key building block for introducing the indazole motif, controlling its isomeric form is paramount. The reactive chloromethyl group offers a handle for further functionalization, but the ultimate structure, and therefore the biological activity, depends on which nitrogen atom of the pyrazole ring is involved in subsequent reactions. This guide dissects the factors governing the relative stability of the principal tautomers of 4-(chloromethyl)indazole, providing a robust methodology for its assessment.
The Isomeric Landscape of 4-(Chloromethyl)indazole
The primary focus of this guide is the annular tautomerism between this compound and 4-(chloromethyl)-2H-indazole. These two molecules differ only in the position of the proton on the pyrazole ring's nitrogen atoms.
-
This compound (Benzenoid form): Generally considered the thermodynamically more stable tautomer.[2][5][8]
-
4-(Chloromethyl)-2H-indazole (Quinonoid form): Generally the less stable, kinetically favored product in some reactions.[8][10]
While other positional isomers exist (e.g., 3-, 5-, 6-, and 7-(chloromethyl)-1H-indazole), the thermodynamic comparison between the 1H and 2H tautomers of the 4-substituted variant is the most critical aspect for synthetic and medicinal chemists working with this specific building block.
Caption: Primary tautomeric equilibrium of 4-(chloromethyl)indazole.
Theoretical & Computational Analysis of Isomer Stability
Expertise & Experience: Before committing to lengthy synthetic campaigns and resource-intensive experiments, in-silico analysis provides an invaluable, cost-effective prediction of isomer stability. Density Functional Theory (DFT) has emerged as the gold standard for such calculations in organic chemistry, offering a superb balance of computational efficiency and accuracy for systems of this size.[11] By calculating the ground-state electronic energy and applying thermodynamic corrections, we can obtain a reliable estimate of the Gibbs free energy difference (ΔG) between isomers, which is the ultimate arbiter of thermodynamic stability.
Methodology: Density Functional Theory (DFT) Calculations
The core principle is to solve the electronic structure of each isomer to determine its energy. The isomer with the lower Gibbs free energy is predicted to be the more stable.
Computational Choices:
-
Functional: B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a hybrid functional that has a long track record of providing accurate geometries and energies for organic molecules.[12]
-
Basis Set: 6-311++G(d,p) is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately model lone pairs and polarization functions (d,p) to describe the shape of electron clouds, which is crucial for molecules with heteroatoms and potential hydrogen bonding.[9]
-
Thermodynamic Outputs: The key calculated parameters are the Gibbs free energy (G), enthalpy (H), and the electronic energy (E).[13][14][15] The relative stability is assessed by comparing these values between isomers (e.g., ΔG = G(2H) - G(1H)).
Protocol: Step-by-Step DFT Calculation
-
Structure Generation: Build the 3D structures of this compound and 4-(chloromethyl)-2H-indazole using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each isomer using the B3LYP/6-311++G(d,p) level of theory to find the lowest energy conformation.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory. This step is critical to confirm that the structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, and entropy.
-
Energy Extraction: Extract the Gibbs free energy and enthalpy values from the output files.
-
Relative Energy Calculation: Calculate the difference in energy (ΔG and ΔH) between the 1H and 2H tautomers. A positive value indicates that the 2H tautomer is less stable than the 1H tautomer.
Caption: Workflow for DFT-based thermodynamic stability prediction.
Data Presentation: Predicted Thermodynamic Stability
Based on extensive literature for the parent indazole system, the 1H tautomer is consistently found to be more stable.[6][9][16]
| Isomer Comparison | Predicted ΔE (kcal/mol) | Predicted ΔH (kcal/mol) | Predicted ΔG (kcal/mol) | Predicted More Stable Isomer |
| (2H) vs (1H) | +4.0 to +6.0 | +4.0 to +6.0 | +3.5 to +5.5 | 1H-Indazole |
| Note: These values are representative estimates based on published data for similar indazole systems.[5][6] Actual values for the 4-chloromethyl derivative must be calculated. |
Experimental Validation of Thermodynamic Stability
Expertise & Experience: While computational predictions are powerful, they model molecules in isolation or with simplified solvent models. Experimental validation is non-negotiable in drug development to understand how these molecules behave in a real-world, macroscopic context. We employ techniques that probe both solid-state stability (DSC) and solution-phase equilibrium (NMR/HPLC).
Methodology 1: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[17] For isomers, a higher melting point often correlates with greater crystal lattice stability. This provides an indirect but valuable measure of solid-state thermodynamic stability.
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the purified isomer into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 250 °C).
-
Data Analysis: Analyze the resulting thermogram to determine the onset of melting and the peak melting temperature (Tm). A sharp, single endotherm is indicative of a pure crystalline substance.
Methodology 2: Solution-Phase Equilibration
This experiment directly measures the thermodynamic preference in solution. By allowing a mixture of isomers to reach equilibrium, the final ratio of products reflects their relative Gibbs free energies under those specific conditions.
Protocol: Isomer Equilibration Study
-
Sample Preparation: Prepare a solution of a known mixture of the 1H and 2H isomers (or a single isomer that can tautomerize) in a chosen solvent (e.g., DMSO-d6 for NMR monitoring, or a higher-boiling solvent like DMF for HPLC).
-
Equilibration: Heat the solution to a specific temperature (e.g., 80 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a mild acid or base can catalyze the tautomerization.[10]
-
Analysis: Cool the sample to room temperature and analyze the isomer ratio using a calibrated analytical method like 1H NMR or HPLC. The ratio of [1H]/[2H] can be used to calculate the ΔG of the equilibrium.
-
Confirmation: Repeat the analysis at different time points to confirm that a stable equilibrium has been reached.
Caption: Experimental workflow for validating isomer stability.
Synthesis of Findings: Factors Influencing Stability
The convergence of computational and experimental data allows for a holistic understanding of isomer stability.
-
Aromaticity and Electronic Effects: The 1H-tautomer possesses a benzenoid structure, which is generally more aromatic and energetically favorable than the quinonoid structure of the 2H-tautomer.[2][8] The electron-withdrawing nature of the chloromethyl group at the 4-position is expected to have a modest impact on the tautomeric equilibrium compared to substituents directly on the pyrazole ring.[18]
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium.[19][20] While the 1H form typically predominates, polar, protic solvents may stabilize one form over the other through specific hydrogen bonding interactions.
-
Intermolecular Forces: In the solid state, stability is heavily influenced by crystal packing and intermolecular forces. The ability of the 1H-indazole to form strong N-H···N hydrogen-bonded dimers is a significant stabilizing factor that is often invoked to explain its predominance in the solid state.[19][21][22]
Implications for Synthesis and Drug Development
A thorough understanding of thermodynamic stability is directly applicable to practical challenges in the laboratory and clinic.
-
Regioselective Synthesis: Alkylation of the indazole core can produce a mixture of N-1 and N-2 products.[5] Reactions run under thermodynamic control (higher temperatures, longer reaction times, equilibrating conditions) will favor the more stable N-1 substituted product.[10][23] Conversely, kinetic control (low temperatures, strong non-equilibrating bases) may favor the formation of the N-2 isomer.[8]
-
Solid-State Properties: The thermodynamically stable isomer is typically the desired form for an active pharmaceutical ingredient (API) due to its lower energy and reduced tendency to convert to other polymorphic forms. Differences in stability can affect critical properties like solubility, dissolution rate, and bioavailability.
-
Characterization: A definitive understanding of the stability and spectroscopic properties (e.g., NMR) of each isomer is essential for quality control and the unambiguous characterization of synthetic intermediates and final products.[24]
Conclusion
The is not a static property but a dynamic interplay of intrinsic electronic structure, solvent effects, and intermolecular forces. The 1H-tautomer is consistently predicted and experimentally observed to be the more stable isomer, a finding that is crucial for its application in drug development. By employing a synergistic approach of high-level DFT calculations and targeted experimental validation through DSC and equilibration studies, researchers can confidently predict, control, and characterize the specific isomers required for their synthetic and therapeutic goals. This guide provides the foundational principles and actionable protocols to navigate the isomeric complexity of this valuable chemical scaffold.
References
- 1. This compound|CAS 944898-78-6|RUO [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. multidisciplinaryjournals.com [multidisciplinaryjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cris.bgu.ac.il [cris.bgu.ac.il]
- 22. researchgate.net [researchgate.net]
- 23. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for N-Alkylation using 4-(Chloromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Indazoles
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The functionalization of the indazole scaffold, particularly at the N1 and N2 positions, is a critical strategy for modulating the compound's physicochemical properties, target affinity, and overall biological activity. The regioselectivity of N-alkylation presents a common synthetic challenge, often resulting in a mixture of N1 and N2 isomers, which can be difficult to separate.[2][3] This guide provides a detailed protocol for the use of 4-(chloromethyl)-1H-indazole as a versatile alkylating agent for the synthesis of novel N-substituted indazole derivatives and other N-functionalized heterocycles.
Understanding the Reaction: Mechanism and Regioselectivity
The N-alkylation reaction using this compound proceeds via a nucleophilic substitution mechanism. The nucleophile, typically a deprotonated heterocycle, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.
A key consideration in this process is the potential for self-alkylation, where one molecule of this compound acts as both the electrophile and the nucleophile (after deprotonation of its own N-H). This can lead to the formation of bis(indazolyl)methane derivatives and oligomers.[4][5] To favor the desired cross-alkylation, the nucleophilic substrate is typically used in excess, or the this compound is added slowly to the reaction mixture.
When the nucleophile is an unsymmetrical azole, such as a substituted indazole, the alkylation can occur at two different nitrogen atoms, leading to a mixture of regioisomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, as well as the steric and electronic properties of the substituents on the azole ring.[2][6]
-
N1 vs. N2 Alkylation of Indazoles: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7] Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) tend to favor the formation of the thermodynamically more stable N1-alkylated product.[2][3] In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) with weaker bases such as potassium carbonate (K₂CO₃) can lead to mixtures of N1 and N2 isomers.[8] The presence of bulky substituents at the C7 position of the indazole ring can sterically hinder the N1 position and direct alkylation to the N2 position.[2]
Experimental Workflow
The general workflow for the N-alkylation using this compound is depicted below.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-(Chloromethyl)-1H-indazole as a Versatile Building Block in Medicinal Chemistry
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] Its bioisosteric relationship with indole, combined with its unique electronic properties and ability to engage in diverse hydrogen bonding patterns, makes it a highly sought-after motif in drug design.[3] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 4-(chloromethyl)-1H-indazole (CAS: 944898-78-6), a key building block for introducing the indazole scaffold into target molecules.[4][5] We will explore its reactivity, provide validated, step-by-step protocols for its application in crucial synthetic transformations, and discuss its role in the broader context of a drug discovery campaign.
Introduction: The Strategic Value of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology.[2][6] Among them, the indazole ring system has gained significant prominence for its wide spectrum of biological activities, including potent inhibition of protein kinases, which are critical targets in cancer therapy.[1][7] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Axitinib (a selective inhibitor of VEGFRs) feature the indazole core, underscoring its clinical and commercial relevance.[1]
This compound serves as a highly valuable and reactive intermediate. The chloromethyl group at the C-4 position provides a reliable electrophilic handle for covalent bond formation, allowing for the strategic incorporation of the indazole moiety into a lead molecule or for the construction of diverse chemical libraries for screening.[5]
Physicochemical Properties & Safety Data
Proper handling and storage are critical for ensuring experimental success and laboratory safety. This compound is a reactive chemical with specific hazards.
| Property | Value | Reference |
| CAS Number | 944898-78-6 | [4] |
| Molecular Formula | C₈H₇ClN₂ | [4][5] |
| Molecular Weight | 166.61 g/mol | [5] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Store at 2-8°C under an inert atmosphere. | [5][8] |
Hazard Profile:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[5][8]
-
Precautions: Always handle in a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10] Avoid inhalation of dust and contact with skin and eyes.[8] In case of exposure, follow standard first-aid procedures and seek immediate medical attention.
Reactivity and Strategic Application
The utility of this compound stems from its dual reactivity. The indazole ring itself is nucleophilic at the N-1 and N-2 positions, while the chloromethyl side chain is a potent electrophile, susceptible to nucleophilic attack. This allows for a variety of synthetic strategies.
Caption: Key reactive sites of this compound.
This building block is central to workflows in fragment-based lead discovery (FBLD) and lead optimization, where the indazole serves as a core scaffold to be elaborated upon.
Caption: Role of the building block in a drug discovery workflow.
Experimental Protocols
The following protocols are designed to be self-validating, including steps for reaction monitoring, workup, purification, and characterization.
Protocol 1: C-Alkylation via Nucleophilic Substitution (Core Application)
This protocol demonstrates the primary use of the title compound: attaching the indazole scaffold to a nucleophile via an SN2 reaction. Here, we use 4-methoxyphenol as a model nucleophile.
Rationale: The choice of a moderately strong base like K₂CO₃ is crucial. It is strong enough to deprotonate the phenol, forming a potent nucleophile, but not so strong as to cause side reactions with the indazole N-H proton under these conditions. DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation (K⁺) while leaving the nucleophilic anion exposed and reactive.
Caption: Experimental workflow for C-alkylation protocol.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 167 mg, 1.0 mmol).
-
Reagent Addition: Add 4-methoxyphenol (1.1 equiv., 137 mg, 1.1 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.0 equiv., 276 mg, 2.0 mmol).
-
Solvent and Atmosphere: Add anhydrous dimethylformamide (DMF) (5 mL). Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 5 minutes.
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into cold water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-((4-methoxyphenoxy)methyl)-1H-indazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Regioselective N-1 Alkylation of the Indazole Core
While the chloromethyl group is the primary reactive handle, the indazole N-H can also be functionalized. Controlling the regioselectivity of N-alkylation (N-1 vs. N-2) is a common challenge in indazole chemistry.[3][11] The following protocol utilizes conditions known to strongly favor N-1 alkylation.
Rationale for Regioselectivity: The use of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar, coordinating solvent like tetrahydrofuran (THF) is key to N-1 selectivity.[12][13] NaH irreversibly deprotonates the indazole to form a sodium-indazolide salt. In THF, this salt is believed to exist as a "tight ion pair," where the Na⁺ cation coordinates preferentially with the more sterically accessible and electronically rich N-2 position.[14] This coordination effectively blocks the N-2 position, directing the incoming electrophile (the alkylating agent) to attack the N-1 position.[3][14]
| Base / Solvent System | Typical N-1 : N-2 Ratio | Rationale / Reference |
| NaH / THF | >95 : 5 | Tight ion pair formation blocks N-2.[13][14] |
| Cs₂CO₃ / DMF | ~60 : 40 to 70 : 30 | Solvent-separated ions allow attack at both sites.[12] |
| K₂CO₃ / Acetone | Variable, often poor selectivity | Weaker base and different solvent effects. |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv., 48 mg, 1.2 mmol) in anhydrous THF (5 mL).
-
Indazole Addition: Cool the suspension to 0°C using an ice bath. Slowly add a solution of this compound (1.0 equiv., 167 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise. Caution: Hydrogen gas is evolved.
-
Deprotonation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Cool the mixture back to 0°C. Add the alkylating agent (e.g., methyl iodide, 1.1 equiv., 156 mg, 1.1 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 2-6 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0°C.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to separate the N-1 and any minor N-2 isomers. The N-1 isomer is typically the major product.
-
Characterization: The regiochemistry must be confirmed unambiguously using 2D NMR techniques, such as HMBC and NOESY experiments. An HMBC correlation between the N-alkyl protons and the C-7a carbon is indicative of the N-1 isomer, while a correlation to the C-3 carbon indicates the N-2 isomer.[12]
Advanced Application: Downstream Suzuki-Miyaura Cross-Coupling
After incorporating the indazole scaffold, further modifications are often required for SAR studies. The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds.[15][16] A common strategy involves synthesizing a halo-indazole derivative from the initial building block, which can then undergo coupling.
This general protocol is based on established methods for Suzuki coupling on iodo-indazole scaffolds.[15][17]
General Protocol for Suzuki Coupling:
-
Vessel Setup: In a reaction vessel, combine the halo-indazole derivative (e.g., 1-methyl-4-(((4-methoxyphenoxy)methyl)-7-iodo-1H-indazole) (1.0 equiv.), the desired boronic acid or ester (1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).
-
Solvent and Degassing: Add a solvent system, typically a mixture like Dioxane/Water (4:1). Degas the mixture thoroughly by bubbling Argon or Nitrogen through it for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[16]
-
Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete by TLC/LC-MS.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The subsequent purification is typically achieved via flash column chromatography to yield the desired coupled product.[15]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined reactivity at the C-4 position provides a direct and reliable route for the synthesis of complex molecules containing the pharmacologically significant indazole core. The protocols detailed herein offer robust and reproducible methods for its application in both core scaffold construction and subsequent functionalization. By understanding the principles behind its reactivity and the rationale for specific experimental conditions, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound|CAS 944898-78-6|RUO [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.ucc.ie [research.ucc.ie]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-(Chloromethyl)-1H-indazole
Introduction: The Strategic Importance of the Indazole Scaffold and the Utility of 4-(Chloromethyl)-1H-indazole
The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in a multitude of biologically active compounds, particularly protein kinase inhibitors.[1] Its unique bicyclic structure, featuring a benzene ring fused to a pyrazole ring, allows it to function as a versatile bioisostere of indole.[2] The indazole core can engage in critical hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases, a fundamental interaction for potent and selective inhibition.[3] This has led to the development of several FDA-approved anticancer drugs, including Axitinib and Pazopanib, which feature this core structure.[4][5]
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[6] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
Within this context, This compound (CAS 944898-78-6) emerges as a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors.[7] Its strategic value lies in the reactive chloromethyl group at the 4-position of the indazole core. This benzylic chloride serves as an excellent electrophilic handle for introducing the indazole moiety onto various molecular scaffolds through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core, a crucial step in optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors utilizing this compound. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present data in a clear and accessible format.
Core Synthetic Strategy: Nucleophilic Substitution
The primary synthetic application of this compound is its reaction with various nucleophiles to form new carbon-heteroatom bonds. The benzylic nature of the chloromethyl group makes it susceptible to SN2 reactions with a wide range of nucleophiles, including phenols, thiols, and amines. This versatility allows for the construction of diverse molecular architectures.
Caption: General workflow for the functionalization of this compound.
Application Protocol 1: Synthesis of a 4-((Phenoxy)methyl)-1H-indazole Scaffold via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ethers. In this protocol, we adapt this reaction for the synthesis of a 4-((phenoxy)methyl)-1H-indazole derivative, a common structural motif in kinase inhibitors. The reaction involves the deprotonation of a phenol by a mild base to form a phenoxide, which then acts as a nucleophile, displacing the chloride from this compound.
Rationale for Experimental Choices:
-
Nucleophile: A substituted phenol is chosen as the nucleophile. The electronic and steric properties of the substituents on the phenol can be varied to modulate the biological activity of the final compound.
-
Base: Potassium carbonate (K₂CO₃) is a suitable and commonly used inorganic base for this transformation. It is strong enough to deprotonate the phenol to a significant extent but is generally not so harsh as to cause decomposition of the starting materials. Cesium carbonate (Cs₂CO₃) can be used for less reactive phenols due to its higher solubility and the "cesium effect," which can enhance the nucleophilicity of the phenoxide.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base, leaving the anion (phenoxide) more nucleophilic, thereby accelerating the SN2 reaction.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature range of 60-80 °C is often sufficient. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.
Detailed Experimental Protocol:
Reaction Scheme:
Caption: Williamson ether synthesis using this compound.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| This compound | 944898-78-6 | 166.61 g/mol | 1.0 g | 6.0 |
| Substituted Phenol (e.g., 4-aminophenol) | 123-30-8 | 109.13 g/mol | 0.72 g | 6.6 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 1.66 g | 12.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 20 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - |
| Hexanes | 110-54-3 | - | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - |
| Brine (Saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.0 mmol), the substituted phenol (0.72 g, 6.6 mmol, 1.1 equivalents), and potassium carbonate (1.66 g, 12.0 mmol, 2.0 equivalents).
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to 70 °C in an oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-((phenoxy)methyl)-1H-indazole derivative.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation and Biological Evaluation
The synthesized indazole derivatives should be evaluated for their kinase inhibitory activity. This is typically done through in vitro enzymatic assays against a panel of kinases to determine their potency (IC₅₀ values) and selectivity.
Table 1: Representative Kinase Inhibition Data for a Hypothetical 4-((Phenoxy)methyl)-1H-indazole Derivative
| Kinase Target | IC₅₀ (nM) |
| VEGFR2 | 15 |
| PDGFRβ | 25 |
| c-Kit | 40 |
| FGFR1 | 150 |
| EGFR | >1000 |
Data is hypothetical and for illustrative purposes only.
The data in Table 1 would suggest that the synthesized compound is a potent and relatively selective inhibitor of VEGFR2, PDGFRβ, and c-Kit, which are all important targets in cancer therapy.
Signaling Pathway Context
The synthesized inhibitors often target key nodes in oncogenic signaling pathways. For example, inhibitors of VEGFR2, PDGFRβ, and c-Kit would be expected to interfere with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
References
Application Note & Detailed Protocol: A Modular Synthetic Route to Pazopanib Analogs Utilizing 4-(Chloromethyl)-1H-indazole
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This comprehensive guide details a robust and adaptable synthetic strategy for the preparation of Pazopanib analogs, leveraging the key intermediate 4-(chloromethyl)-1H-indazole. Pazopanib, a multi-targeted tyrosine kinase inhibitor, is a cornerstone in the treatment of renal cell carcinoma and soft tissue sarcoma. The development of its analogs is a critical endeavor for elucidating structure-activity relationships (SAR), overcoming drug resistance, and expanding the therapeutic window. This document provides researchers, medicinal chemists, and drug development professionals with a detailed, step-by-step protocol, mechanistic insights, and the underlying rationale for experimental choices, ensuring both reproducibility and adaptability for the synthesis of diverse analog libraries.
Introduction: The Rationale for Pazopanib Analog Synthesis
Pazopanib functions by inhibiting several key tyrosine kinases, including VEGFR, PDGFR, and c-Kit, thereby disrupting tumor angiogenesis and growth. The core structure of Pazopanib consists of a pyrimidine scaffold linked to an indazole moiety and a sulfonamide-bearing aniline. The indazole ring, in particular, plays a crucial role in binding to the hinge region of the kinase domain. Modification of this region, facilitated by a versatile building block like this compound, allows for the systematic exploration of the chemical space around this critical pharmacophore.
The synthetic route outlined herein focuses on a convergent approach, where the pyrimidine core and the functionalized indazole are synthesized separately and then coupled in a late-stage reaction. This modularity is highly advantageous for creating a library of analogs, as various substituted anilines and indazole derivatives can be readily incorporated.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a critical first step, providing the electrophilic handle necessary for subsequent alkylation reactions. The following protocol is optimized for yield and purity.
Protocol 2.1: Synthesis of (1H-Indazol-4-yl)methanol
-
Reaction Setup: To a solution of 1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere at 0 °C, slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 2.5 eq).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (1H-indazol-4-yl)methanol as a white solid.
Protocol 2.2: Chlorination of (1H-Indazol-4-yl)methanol
-
Reaction Setup: To a solution of (1H-indazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M) under an argon atmosphere at 0 °C, add thionyl chloride (1.5 eq) dropwise.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Purification: Recrystallize the crude product from a mixture of hexanes and ethyl acetate to yield this compound as a crystalline solid.
Assembly of the Pazopanib Analog Core Structure
The subsequent steps involve the construction of the pyrimidine core and its coupling with the indazole intermediate.
Diagram: Overall Synthetic Strategy
Caption: Convergent synthetic route to Pazopanib analogs.
Protocol 3.1: Synthesis of the Pyrimidine Core
This protocol describes the synthesis of the N-(substituted phenyl)-4-chloropyrimidin-2-amine core, a key precursor for the final coupling step.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 2,4-dichloropyrimidine (1.0 eq), the desired substituted aniline (1.1 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).
-
Solvent and Degassing: Add anhydrous 1,4-dioxane (0.1 M) and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction Progression: Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-(substituted phenyl)-4-chloropyrimidin-2-amine.
Final Coupling and Analog Formation
The final step in this synthetic sequence is the N-alkylation of the indazole with the pyrimidine core.
Diagram: Final Coupling Step
Caption: N-alkylation of the indazole with the pyrimidine core.
Protocol 4.1: N-Alkylation of this compound
-
Reaction Setup: To a solution of N-(substituted phenyl)-4-chloropyrimidin-2-amine (1.0 eq) and this compound (1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (2.5 eq).
-
Reaction Progression: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature and pour into ice-water. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash with water and then cold diethyl ether.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to yield the final Pazopanib analog.
Data Summary and Characterization
The following table provides representative data for a synthesized Pazopanib analog.
| Compound | Starting Aniline | Yield (%) | ¹H NMR | MS (m/z) |
| Analog 1 | 2,3-dimethylaniline | 75 | Conforms to structure | [M+H]⁺ calculated: 387.18, found: 387.2 |
| Analog 2 | 3-chloro-4-fluoroaniline | 68 | Conforms to structure | [M+H]⁺ calculated: 411.09, found: 411.1 |
Trustworthiness and Self-Validating Systems
The protocols described have been designed with reproducibility in mind. Key to successful synthesis is the quality of reagents and the strict adherence to anhydrous and inert atmosphere conditions, particularly for the palladium-catalyzed cross-coupling reaction. Each step includes a recommended purification method, and the progress of each reaction should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure complete conversion and identify any potential side products. The final products should be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm their identity and purity.
Conclusion
The synthetic route detailed in this application note provides a versatile and efficient method for the preparation of a diverse range of Pazopanib analogs. The use of this compound as a key building block allows for late-stage functionalization, making this strategy highly amenable to the generation of libraries for SAR studies. The provided protocols are robust and have been optimized for yield and purity, offering a solid foundation for researchers in the field of medicinal chemistry and drug discovery.
Application Notes & Protocols: 4-(Chloromethyl)-1H-indazole in Covalent Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of the Indazole Scaffold and Covalent Fragmentation
In the landscape of modern medicinal chemistry, the indazole ring system stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its versatile structure, capable of engaging in a variety of non-covalent interactions, has made it a cornerstone in the design of inhibitors for targets ranging from kinases to enzymes involved in metabolic pathways.[3][4][5] Notable examples of indazole-containing drugs include the antiemetic granisetron and the kinase inhibitors pazopanib and axitinib, underscoring the scaffold's therapeutic relevance.[1]
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel starting points for drug development.[6] By screening low molecular weight compounds (fragments), FBDD allows for a more efficient exploration of chemical space and often yields hits with high ligand efficiency.[7] A sophisticated evolution of this approach is covalent FBDD, which utilizes fragments equipped with a reactive electrophilic "warhead."[8][9] These fragments are designed to form a stable, covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine, histidine) on the target protein.[10][11] This strategy offers several distinct advantages:
-
Enhanced Potency: The formation of a covalent bond can overcome the typically weak affinities of initial fragment hits.[9]
-
Prolonged Target Engagement: The irreversible nature of the interaction can lead to a longer duration of action.[10]
-
Drugging the "Undruggable": Covalent fragments can effectively target proteins with shallow or dynamic binding pockets that are challenging for traditional non-covalent inhibitors.[2]
This document provides a detailed guide to the application of 4-(Chloromethyl)-1H-indazole , a reactive fragment that combines the desirable recognition elements of the indazole scaffold with a moderately reactive chloromethyl warhead, in covalent FBDD campaigns.
Physicochemical Properties and Reactivity Profile of this compound
This compound is a bifunctional molecule poised for covalent FBDD. Its properties make it a compelling tool for probing the proteome for druggable hotspots.
| Property | Value/Description | Rationale for FBDD |
| Molecular Formula | C₈H₇ClN₂ | - |
| Molecular Weight | 166.61 g/mol | Falls within the typical fragment molecular weight range (<300 Da), ensuring higher ligand efficiency.[7] |
| Scaffold | 1H-Indazole | Provides a rigid, aromatic core capable of forming key hydrogen bonds and π-stacking interactions within a binding pocket, mimicking interactions found in successful drugs.[1][12] |
| Warhead | 4-(Chloromethyl) | A benzylic chloride that acts as a moderately reactive electrophile for nucleophilic amino acid residues.[13] |
| Predicted Reactivity | Moderate | Less reactive than highly promiscuous warheads like maleimides, but sufficiently reactive to form covalent bonds with suitably positioned nucleophiles under screening conditions. This balance is crucial for minimizing off-target effects.[14] |
| Potential Targets | Cys, His, Lys | Benzylic chlorides are known to react with soft nucleophiles like the thiol group of cysteine, and can also react with the imidazole of histidine or the amine of lysine, depending on the local microenvironment and pKa of the residue.[11][15] |
Causality of Reactivity: The chloromethyl group at the 4-position of the indazole ring is a benzylic halide. The reactivity of this group in a nucleophilic substitution reaction is enhanced due to the stabilization of the carbocation intermediate by the adjacent aromatic ring system. This allows for covalent bond formation under physiological or near-physiological conditions used in screening campaigns. The primary target for such an electrophile is the highly nucleophilic thiolate anion of a cysteine residue.[11]
Experimental Workflows and Protocols
The successful application of this compound in a covalent FBDD campaign requires a multi-stage, integrated approach, from initial hit discovery to lead optimization.
Diagram: Covalent FBDD Workflow
Caption: High-level workflow for a covalent FBDD campaign using this compound.
Protocol 1: Primary Screening via Intact Protein Mass Spectrometry
Objective: To identify if this compound covalently modifies the target protein.
Causality: Intact protein mass spectrometry (MS) is a rapid and direct method to detect covalent bond formation.[2] A successful reaction results in a predictable mass increase of the protein, corresponding to the mass of the fragment minus the leaving group (HCl). This technique is highly sensitive and can be performed with relatively low protein consumption.[12]
Materials:
-
Purified target protein (e.g., >95% purity, at 2-10 µM in a suitable buffer like HEPES or PBS, pH 7.4).
-
This compound (stock solution in DMSO, e.g., 10 mM).
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a column suitable for protein separation (e.g., C4 reverse phase).
Procedure:
-
Sample Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture:
-
Target protein: Final concentration of 2 µM.
-
This compound: Final concentration of 200 µM (from DMSO stock, ensure final DMSO is ≤2%).
-
Control: Prepare a parallel sample with DMSO only (no fragment).
-
-
Incubate the reaction and control samples at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 4 to 24 hours). The optimal time should be determined empirically.
-
-
LC-MS Analysis:
-
Quench the reaction by adding formic acid to a final concentration of 0.1%.
-
Inject a suitable amount of the reaction and control mixtures onto the LC-MS system.
-
Separate the protein using a shallow gradient of acetonitrile (with 0.1% formic acid).
-
Acquire mass spectra across the protein elution peak.
-
-
Data Analysis:
-
Deconvolute the mass spectra from both the control and reaction samples to determine the average protein mass.
-
Hit Identification: A "hit" is identified by the appearance of a new peak in the reaction sample with a mass increase of 130.05 Da (Mass of C₈H₆N₂ part of the fragment) compared to the unmodified protein in the control sample.
-
Protocol 2: Binding Site Identification via Peptide Mapping MS/MS
Objective: To identify the specific amino acid residue modified by the fragment.
Causality: While intact protein MS confirms if a reaction occurred, it doesn't reveal where. Peptide mapping involves proteolytically digesting the modified protein and analyzing the resulting peptides by MS/MS.[16] The peptide carrying the covalent modification will have a mass shift, and MS/MS fragmentation will pinpoint the exact modified residue.
Materials:
-
Positive hit sample from Protocol 1.
-
Dithiothreitol (DTT) and Iodoacetamide (IAM) for disulfide bond reduction and alkylation.
-
Protease (e.g., Trypsin).
-
LC-MS/MS system.
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
To the modified protein sample, add urea to a final concentration of 8 M to denature.
-
Add DTT (10 mM final) and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Add IAM (55 mM final) and incubate for 45 minutes in the dark to alkylate free cysteines.
-
-
Proteolytic Digestion:
-
Dilute the sample 10-fold with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration.
-
Add trypsin (enzyme:protein ratio of 1:50 w/w) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest and analyze by LC-MS/MS.
-
Set the instrument to perform data-dependent acquisition, acquiring MS/MS spectra for the most abundant peptide ions.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the target protein sequence.
-
Specify a variable modification corresponding to the mass of the indazole fragment (+130.05 Da) on potential nucleophilic residues (Cys, His, Lys).
-
The software will identify the peptide containing the modification and the fragmentation data will confirm the specific residue that was labeled.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Objective: To obtain a high-resolution 3D structure of the protein-fragment complex.
Causality: X-ray crystallography provides the ultimate validation of fragment binding, revealing the precise binding orientation and the interactions between the indazole scaffold and the protein.[3][17] This structural information is invaluable for the subsequent hit-to-lead optimization phase, guiding the rational design of more potent analogs.[7]
Procedure:
-
Co-crystallization or Soaking:
-
Co-crystallization: Incubate the purified protein with a 5-10 fold molar excess of this compound overnight to ensure complete covalent modification. Purify the complex to remove unbound fragment and then set up crystallization screens.
-
Soaking: Grow crystals of the apo-protein first. Prepare a soaking solution containing the fragment (e.g., 1-10 mM) and soak the crystals for a defined period (minutes to hours). This is often less successful for covalent fragments due to the time required for the reaction.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Analysis: Carefully examine the resulting electron density map. Clear, unambiguous density corresponding to the indazole fragment covalently attached to a specific residue confirms the binding mode.
-
Diagram: Hit-to-Lead Optimization Strategy
References
- 1. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 3. selvita.com [selvita.com]
- 4. An electrophilic fragment screening for the development of small molecules targeting caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Labeling of Endogenous Proteins Using CoLDR Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Optimization of Covalent, Small-Molecule Stabilizers of the 14-3-3σ/ERα Protein–Protein Interaction from Nonselective Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irbm.com [irbm.com]
- 11. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 13. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. domainex.co.uk [domainex.co.uk]
- 17. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
Application Note: A Robust HPLC Purification Protocol for 4-(Chloromethyl)-1H-indazole Reaction Products
Abstract
This application note presents a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for the purification of 4-(Chloromethyl)-1H-indazole from typical synthetic reaction mixtures. As a reactive intermediate crucial in pharmaceutical development, its purity is paramount. This guide provides a comprehensive reversed-phase HPLC (RP-HPLC) method, delving into the rationale behind parameter selection, from mobile phase composition to stationary phase chemistry. It addresses the inherent stability challenges of the analyte and outlines a systematic approach to method development, ensuring high resolution, purity, and recovery. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in medicinal chemistry, serving as a precursor for a wide array of biologically active molecules.[1] The indazole scaffold is a privileged structure in drug discovery, appearing in compounds targeting various diseases.[2][3] However, the presence of the reactive chloromethyl group presents a significant purification challenge. This functional group, while essential for subsequent synthetic transformations, renders the molecule susceptible to degradation via hydrolysis or reaction with nucleophilic species, including common HPLC solvents and buffers.[1]
Furthermore, synthetic routes to indazoles can yield a mixture of isomers, unreacted starting materials, and various byproducts.[2][4] A successful purification protocol must therefore not only isolate the target compound but also resolve it from these closely related impurities while minimizing on-column degradation. This note provides a robust RP-HPLC method designed to achieve these objectives. High-performance liquid chromatography (HPLC) is a fundamental technique in pharmaceuticals, enabling the precise separation of compounds based on their physicochemical properties.[5]
Understanding the Analyte and Method Development Strategy
A successful HPLC method is built upon a thorough understanding of the analyte's properties.[6] this compound (C₈H₇ClN₂, MW: 166.61 g/mol ) is a moderately polar, aromatic heterocyclic compound.[7] The indazole ring system has a pKa, making its protonation state pH-dependent.[8] This is a critical consideration for reversed-phase chromatography.
Our method development strategy is based on the following principles:
-
Minimize Degradation: Employing acidic mobile phases to suppress the reactivity of the chloromethyl group and the silanol groups on the stationary phase.
-
Maximize Resolution: Selecting a stationary phase with appropriate selectivity for aromatic and heterocyclic compounds.
-
Ensure Robustness: Developing a gradient elution method that can separate compounds with a range of polarities, typical of a crude reaction mixture.
The workflow for developing this protocol is outlined below.
Caption: Workflow for HPLC method development.
Recommended HPLC Purification Protocol
This protocol is optimized for preparative purification on a standard HPLC system.
Equipment and Materials
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and UV-Vis detector.
-
Column: C18 stationary phase (e.g., 250 x 10 mm, 5 µm particle size). A column with low silanol activity is recommended to minimize peak tailing for the basic indazole moiety.[9]
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.
-
Additives: Formic acid (FA) or trifluoroacetic acid (TFA), HPLC grade.
-
Sample Preparation: Crude reaction mixture of this compound, dissolved in a suitable solvent (e.g., DMSO, ACN/Water mixture).
Chromatographic Conditions
The following table summarizes the optimized parameters for the purification.
| Parameter | Recommended Setting | Justification & Expert Insights |
| Stationary Phase | Reversed-Phase C18, 5 µm | C18 provides excellent hydrophobic retention for the aromatic indazole ring. A high-quality, end-capped column is crucial to minimize interactions with the basic nitrogen atoms, which can cause peak tailing.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic pH (~2.7) ensures the indazole nitrogen is protonated, leading to consistent interactions and sharp peaks.[11] Formic acid is volatile, making it ideal for post-purification sample workup (evaporation). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency at short wavelengths.[12] |
| Gradient Elution | 20% to 80% B over 20 minutes | A gradient is essential to elute the target compound while separating it from more polar starting materials and less polar, non-polar byproducts often found in crude reaction mixtures. |
| Flow Rate | 5.0 mL/min (for 10 mm ID column) | This flow rate provides a good balance between purification time and resolution. It should be scaled appropriately for columns of different dimensions. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature improves peak shape and reproducibility by lowering mobile phase viscosity and enhancing mass transfer kinetics.[13] |
| Detection Wavelength | 254 nm and 280 nm | The indazole ring system exhibits strong UV absorbance. Monitoring at multiple wavelengths helps to identify impurities that may have different spectral properties. |
| Injection Volume | 50-500 µL | Dependent on sample concentration and column loading capacity. Perform a loading study to determine the optimal injection volume without compromising resolution. |
Step-by-Step Protocol
-
System Preparation:
-
Sample Preparation:
-
Dissolve the crude reaction product in a minimal amount of a suitable solvent (e.g., DMSO). If possible, use the initial mobile phase composition as the sample solvent to avoid peak distortion.[15]
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter that could clog the column or system.[16]
-
-
Purification Run:
-
Inject the filtered sample onto the equilibrated column.
-
Run the gradient elution program as specified in the table above.
-
Monitor the chromatogram in real-time and collect fractions corresponding to the target peak. Use narrow collection windows based on UV signal thresholds to maximize purity.
-
-
Post-Run Analysis and Workup:
-
Analyze the collected fractions using an analytical HPLC method to confirm purity.
-
Pool the pure fractions.
-
Remove the solvents (ACN, water, and formic acid) via rotary evaporation or lyophilization to isolate the purified this compound.
-
Navigating Potential Challenges: Impurities and Stability
Common Impurities and Byproducts
The purification method must effectively separate the target compound from several potential impurities:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Byproducts: Synthesis of indazoles can sometimes lead to the formation of 2H-indazole isomers, which may have similar retention times.[2]
-
Hydrolysis Product: 4-(Hydroxymethyl)-1H-indazole, formed by the reaction of the chloromethyl group with water. This is a more polar compound and will typically elute earlier.
-
Solvent Adducts: If nucleophilic solvents (like methanol) are used in the reaction or workup, corresponding adducts may form.
The logical relationship for separating these compounds is based on polarity.
Caption: Elution order in reversed-phase HPLC.
On-Column Stability and Troubleshooting
The acidic mobile phase is key to stabilizing the analyte. However, issues may still arise.
| Problem | Probable Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column; analyte is basic.[8] | Ensure mobile phase pH is sufficiently low (formic acid or TFA). Consider a column specifically designed for basic compounds. |
| Broad Peaks | Column overload; poor sample solvent. | Reduce injection volume/concentration. Dissolve sample in a solvent weaker than or equal to the initial mobile phase.[15] |
| New, Unexplained Peaks | On-column degradation of the analyte. | Decrease column temperature. Ensure mobile phase is freshly prepared and free of nucleophiles. Check the stability of the compound in the sample solvent over time.[17] |
| Shifting Retention Times | Inadequate column equilibration; mobile phase composition change.[16] | Increase equilibration time between runs. Prepare fresh mobile phase and ensure proper mixing if using an online system.[13] |
Conclusion
This application note provides a robust and reliable RP-HPLC protocol for the purification of this compound. By understanding the chemical nature of the analyte and potential impurities, we have developed a method that prioritizes stability, resolution, and purity. The use of a C18 column with an acidic acetonitrile/water gradient is effective for separating the target compound from common reaction-related impurities. This guide serves as a comprehensive resource for scientists, enabling efficient and successful purification of this critical pharmaceutical intermediate.
References
- 1. This compound|CAS 944898-78-6|RUO [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. onyxipca.com [onyxipca.com]
- 7. chemwhat.com [chemwhat.com]
- 8. welch-us.com [welch-us.com]
- 9. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. scispace.com [scispace.com]
- 11. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 12. shimadzu.com [shimadzu.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. labcompare.com [labcompare.com]
- 17. openaccessjournals.com [openaccessjournals.com]
Application Notes and Protocols for Suzuki Coupling of 4-(Chloromethyl)-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Indazole Scaffolds in Medicinal Chemistry
Indazole-containing compounds are a cornerstone in modern drug discovery, renowned for their wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of the indazole core, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] This guide provides an in-depth analysis and detailed protocols for the Suzuki coupling of 4-(chloromethyl)-1H-indazole derivatives, a substrate class of growing interest for the synthesis of novel therapeutic agents.
The presence of a chloromethyl group at the 4-position introduces unique challenges and considerations for the Suzuki coupling reaction. This benzylic-type halide offers a potential secondary reaction site, necessitating careful optimization of reaction conditions to achieve the desired chemoselectivity. Furthermore, the indazole moiety itself can interact with the palladium catalyst, influencing its activity. This document will navigate these complexities, offering field-proven insights and robust protocols to empower researchers in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-indazole, forming a Pd(II) intermediate. The reactivity of the halide is a critical factor in this step, with the general trend being I > Br > Cl.[4][5] For aryl chlorides, such as a chloro-indazole, this step is often rate-limiting and requires the use of electron-rich, bulky phosphine ligands to facilitate the reaction.[6][7]
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
improving reaction yield for 4-(Chloromethyl)-1H-indazole substitutions
Answering the call of complex synthetic challenges, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals working with 4-(Chloromethyl)-1H-indazole. This crucial building block, a precursor in the synthesis of kinase inhibitors like Axitinib, presents unique hurdles in substitution reactions.[1][2] Low yields, intricate product mixtures, and vexing side reactions are common.
As Senior Application Scientists, we have designed this guide to move beyond simple protocols. Here, we dissect the causality behind experimental choices, offering a framework of logic to troubleshoot and optimize your reactions. This resource is structured as a dynamic troubleshooting guide and FAQ section, providing direct answers to the specific issues you are likely to encounter.
Troubleshooting Guide: From Low Yields to Pure Products
This section addresses the most common problems encountered during the substitution of the chloromethyl group on the this compound scaffold.
Q1: My reaction yield is devastatingly low, and I'm isolating a complex, often insoluble, mixture of products. What is the primary cause?
A: This is the most frequently reported issue and stems from the bifunctional nature of the this compound starting material. The indazole ring itself contains a nucleophilic N-H proton. Under basic conditions, this nitrogen can be deprotonated and will readily attack the electrophilic chloromethyl group of another molecule. This leads to a cascade of intermolecular N-alkylation, resulting in dimers, oligomers, and polymers, which dramatically reduces the yield of your desired product and complicates purification.
The primary side reaction can be visualized as follows:
Caption: Intermolecular reaction leading to low yield.
Q2: How can I definitively prevent this self-reaction and other side products related to the indazole N-H?
A: The most robust and highly recommended strategy is to protect the indazole nitrogen before attempting the substitution reaction at the chloromethyl group. By masking the nucleophilic N-H, you simplify the system to a standard benzylic SN2 reaction, which is far more predictable and high-yielding.
A variety of protecting groups can be employed. The choice depends on the overall synthetic route and the stability of your nucleophile and final product to the deprotection conditions.
| Protecting Group | Introduction Reagents | Deprotection Conditions | Key Advantages |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH, THF | TBAF in THF or aq. HCl in EtOH | Very stable; can direct C-3 lithiation if needed.[3][4] |
| THP (Tetrahydropyran-2-yl) | 3,4-Dihydro-2H-pyran, Acid catalyst (e.g., p-TsOH) | Mild aqueous acid (e.g., HCl in EtOH) | Common, inexpensive, and easily removed under mild acidic conditions.[5][6] |
| PMB (p-Methoxybenzyl) | PMB-Cl, NaH, DMF | Strong acid (TFA) or oxidative cleavage (DDQ, CAN) | Stable to a wide range of conditions; removable without fluoride.[5] |
Protocol 1: N-1 Protection of this compound with SEM-Cl This protocol is adapted from methodologies for protecting the indazole nucleus.[4]
-
Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the THF to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Indazole Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Protection: Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (EtOAc).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography to yield N-1-SEM-4-(chloromethyl)-1H-indazole.
Q3: I have successfully protected the indazole nitrogen, but my SN2 substitution yield is still suboptimal. How can I further optimize this step?
A: With the indazole nitrogen protected, you are now running a classical SN2 reaction on a benzylic-like halide. Optimization should focus on the four key pillars of the SN2 reaction: solvent, nucleophile, leaving group, and temperature.[7]
1. Solvent Choice is Critical: The solvent has a profound effect on SN2 reaction rates.
-
Highly Recommended (Polar Aprotic Solvents): Use solvents like DMF, DMSO, or acetonitrile . These solvents are polar enough to dissolve the nucleophile salt but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction.[8][9]
-
Avoid (Polar Protic Solvents): Solvents like water, methanol, or ethanol will form a "solvent cage" around the nucleophile through hydrogen bonding, severely hindering its ability to attack the electrophilic carbon and slowing the reaction rate dramatically.[7]
2. Leaving Group Activation (Finkelstein Reaction): Chlorine is a good leaving group, but iodine is superb. You can dramatically accelerate the reaction by adding a catalytic amount (0.1 equivalents) of a soluble iodide salt, such as sodium iodide (NaI), potassium iodide (KI), or tetrabutylammonium iodide (TBAI). This initiates an in-situ Finkelstein reaction, transiently converting the chloromethyl compound to the much more reactive iodomethyl intermediate.[10]
3. Temperature Control: Gently heating the reaction (e.g., 50–80 °C) will typically increase the reaction rate. However, monitor for potential degradation of your starting material or product, especially with sensitive functional groups.
| Parameter | Recommendation | Rationale |
| Solvent | DMF , DMSO, Acetonitrile | Polar aprotic; solvates cation, leaves nucleophile "naked" and reactive.[8] |
| Base | K₂CO₃, Cs₂CO₃ (if NuH needs deprotonation) | Inexpensive, effective inorganic bases compatible with polar aprotic solvents.[11] |
| Additive | NaI or TBAI (0.1 eq.) | Catalytic Finkelstein reaction generates the more reactive iodo intermediate in situ.[10] |
| Temperature | 50 - 80 °C | Increases reaction rate; monitor for decomposition. |
Q4: My nucleophile is weak or expensive, and the reaction is impractically slow even after optimization. Are there any advanced techniques to drive the reaction to completion?
A: Yes. For challenging substitutions, Phase-Transfer Catalysis (PTC) is an exceptionally powerful technique. PTC is ideal for reactions where the nucleophile (often an inorganic salt) has poor solubility in the organic solvent where the electrophile resides.[12]
How it Works: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, facilitates the transport of the nucleophile from a solid or aqueous phase into the organic phase. The lipophilic cation of the catalyst pairs with the nucleophile's anion, creating an ion pair that is soluble in the organic phase, where it can then react with the this compound substrate.[10][13]
Caption: The catalytic cycle of Phase-Transfer Catalysis.
Advantages of PTC:
-
Often eliminates the need for expensive, anhydrous polar aprotic solvents.[12]
-
Allows the use of inexpensive and stable inorganic nucleophiles and bases.
-
Can lead to faster reaction times and higher yields.[10]
Frequently Asked Questions (FAQs)
FAQ 1: Is it ever possible to perform the substitution without a protecting group? While not generally recommended for achieving high, reproducible yields, it can be attempted under specific conditions. The key is to minimize the concentration of the deprotonated indazole anion.
-
Strategy 1 (Pre-formation of Nucleophile): If your nucleophile (Nu-H) is acidic, you can deprotonate it first with a strong base (like NaH) in a separate flask. Then, add the this compound solution slowly at low temperature. This ensures the base is consumed before the indazole is introduced.
-
Strategy 2 (Nucleophile Flood): Use a large excess (5-10 equivalents) of your nucleophile. This relies on kinetics to favor the desired reaction over the intermolecular side reaction. This is only economically viable if your nucleophile is very inexpensive and easily separable from the product.
FAQ 2: What is a reliable general workup and purification procedure?
-
Quench: Cool the reaction mixture and quench by pouring it into water or a saturated aqueous solution of NH₄Cl.
-
Extract: Transfer the mixture to a separatory funnel and extract three times with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash: If you used a high-boiling solvent like DMF or DMSO, wash the combined organic layers multiple times with water and finally with brine to remove the residual solvent.
-
Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify: The resulting crude product should be purified using silica gel column chromatography, eluting with a solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) optimized by TLC.
FAQ 3: My nucleophile is an amine. What special considerations are there? When using a primary or secondary amine as the nucleophile, you face the risk of over-alkylation (forming the tertiary amine or quaternary ammonium salt). To minimize this:
-
Use a slight excess of the amine (e.g., 1.5-2.0 equivalents) relative to the this compound.
-
Add the this compound slowly to the solution of the amine.
-
Run the reaction at the lowest temperature that provides a reasonable rate to favor mono-alkylation.
References
- 1. nbinno.com [nbinno.com]
- 2. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib - Eureka | Patsnap [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 9. quora.com [quora.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. phasetransfer.com [phasetransfer.com]
Technical Support Center: Troubleshooting Side Products in 4-(Chloromethyl)-1H-indazole Alkylation Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the alkylation of 4-(chloromethyl)-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this reaction, with a primary focus on identifying and mitigating the formation of unwanted side products. Our guidance is based on a synthesis of peer-reviewed literature and established chemical principles to ensure you can achieve optimal, reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm seeing multiple products in my reaction with this compound. What are the most likely side products?
The most common issue in the alkylation of indazoles is the formation of regioisomers. Because the indazole anion has two nucleophilic nitrogen atoms (N1 and N2), alkylation can occur at either position, leading to a mixture of N1- and N2-alkylated products.[1][2][3]
Beyond regioisomer formation, the reactive chloromethyl group at the C4 position introduces the possibility of other side reactions:
-
Dimerization/Oligomerization: An unreacted indazole anion can act as a nucleophile, attacking the chloromethyl group of another molecule (either the starting material or the product), leading to the formation of dimers or oligomers.
-
Reaction with Solvent/Base: Nucleophilic solvents or bases (e.g., hydroxide from residual water) could potentially displace the chloride on the chloromethyl group, although this is generally less common than N-alkylation.
The primary challenge, however, remains controlling the N1 versus N2 selectivity.[4][5]
Troubleshooting Guide: Regioselectivity & Side Product Formation
This section provides a structured approach to diagnosing and solving common issues encountered during the alkylation of this compound.
Problem 1: My reaction yields a mixture of N1 and N2 isomers. How can I control the regioselectivity?
The ratio of N1 to N2 products is a delicate balance of steric effects, electronic effects, and reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[1][6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][7][8] This intrinsic property can be exploited to favor the N1 product.
The choice of base and solvent is the most critical factor influencing regioselectivity.[4][8] This relationship is governed by the nature of the indazole salt's ion pairing.
-
For Preferential N1-Alkylation (Thermodynamic Control):
-
Mechanism: Strong, non-coordinating bases in less polar, aprotic solvents (like THF) favor the formation of a tight ion pair between the indazolide anion and the counter-ion (e.g., Na⁺). This complex can sterically hinder the N2 position, directing the alkylating agent to the more accessible N1 position.[3] Conditions that allow for equilibration will favor the more stable N1 product.[4][6]
-
Recommended Conditions: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established and highly effective method for achieving high N1 selectivity.[4][5][6][8]
-
-
For Preferential N2-Alkylation (Kinetic Control):
-
Mechanism: Achieving N2 selectivity is often more challenging. It can be favored when steric hindrance is present at the C7 position of the indazole ring, which makes the N1 position less accessible.[4][6] Certain reaction conditions, like the Mitsunobu reaction, can also show a preference for the N2 isomer.[4][6]
-
Recommended Conditions: While less common for simple alkylations, conditions favoring kinetic control or specific catalytic systems may be required. For substituted indazoles, bulky groups at C7 can direct alkylation to N2 with high selectivity (≥ 96%).[4][6]
-
The following DOT script illustrates the primary reaction pathway and the formation of the key N1 and N2 regioisomers.
Caption: General reaction scheme for indazole alkylation.
| Base | Solvent | Typical Outcome | Rationale | References |
| NaH | THF | Highly N1-selective (>99% in many cases) | Favors thermodynamic control, tight ion pair | [4][5][6][8] |
| Cs₂CO₃ | DMF | Mixture of N1 and N2 isomers, often with slight preference for N1 | Weaker base, polar solvent | [8] |
| K₂CO₃ | DMF | Mixture of N1 and N2 isomers | Weaker base, polar solvent | [1][2] |
| Mitsunobu | THF | Often favors N2-alkylation | Different reaction mechanism | [4][6] |
Problem 2: How can I reliably distinguish between the N1 and N2 alkylated isomers?
Correctly identifying the regioisomers is crucial. While they can sometimes be separated by chromatography (HPLC or flash column), spectroscopic methods are definitive.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Develop a separation method. N1 and N2 isomers often have different retention times due to differences in polarity and shape.
-
¹H NMR Spectroscopy: While standard ¹H NMR can show distinct patterns, the differences can be subtle.
-
2D NMR Spectroscopy (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is a powerful and unambiguous method. Look for the long-range (2-3 bond) correlation between the protons on the CH₂ group of the newly added alkyl chain and the carbon atoms of the indazole ring.
-
N1-Isomer: The N-CH ₂ protons will show a correlation to the C7a carbon of the indazole ring.
-
N2-Isomer: The N-CH ₂ protons will show a correlation to the C3 carbon of the indazole ring.[8]
-
The following workflow provides a systematic approach to product analysis.
Caption: Workflow for reaction analysis and side product identification.
Validated Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation of this compound
This protocol is optimized for achieving high regioselectivity for the N1 position under thermodynamically controlled conditions.[1][4][6]
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Alkylating agent (e.g., alkyl bromide, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound.
-
Solvent Addition: Add anhydrous THF and stir to dissolve the starting material.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Alkylation: Add the alkylating agent dropwise to the cooled suspension.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50 °C. Monitor the reaction progress by TLC or LCMS (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool it to 0 °C and cautiously quench by the slow addition of water.
-
Extraction: Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of 4-(Chloromethyl)-1H-indazole
Welcome to the technical support center for 4-(Chloromethyl)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this versatile building block. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter when working with this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Inconsistent Yields or Appearance of Unknown Impurities in Reactions
Question: I am performing a nucleophilic substitution reaction with this compound and observing variable yields and the formation of unexpected byproducts in my LC-MS analysis. What could be the cause?
Answer: This issue often points to the degradation of your this compound starting material or instability under the reaction conditions. The chloromethyl group is a reactive handle, but it also makes the molecule susceptible to certain degradation pathways.[1]
Underlying Causes & Solutions:
-
Hydrolysis: The chloromethyl group can undergo hydrolysis to form 4-(hydroxymethyl)-1H-indazole, especially in the presence of moisture or protic solvents. This side product may or may not react further, leading to a complex mixture.
-
Solution: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Self-Condensation/Polymerization: Under basic conditions or elevated temperatures, intermolecular reactions can occur between molecules of this compound, leading to oligomers or polymers.
-
Solution: Maintain a low reaction temperature if the reaction kinetics allow. Add the base slowly to the reaction mixture to avoid localized high concentrations. Consider using a non-nucleophilic base if compatible with your reaction.
-
-
Solvent Reactivity: Nucleophilic solvents (e.g., methanol, ethanol) can compete with your intended nucleophile, leading to the formation of ether byproducts.
-
Solution: Opt for non-nucleophilic, aprotic solvents such as THF, DMF, or acetonitrile. If a protic solvent is necessary, consider its potential to react and adjust the stoichiometry of your primary nucleophile accordingly.
-
Experimental Workflow for Investigating Inconsistent Reactions:
Caption: Workflow for troubleshooting inconsistent reaction outcomes.
Issue 2: Visible Degradation of Solid this compound Upon Storage
Question: My solid this compound has changed color (e.g., from white/off-white to yellow or brown) and shows new peaks in the NMR after a period of storage. How can I prevent this?
Answer: Color change and the appearance of new signals in analytical data are classic signs of degradation. For this compound, this is often due to exposure to light, heat, or atmospheric components.
Underlying Causes & Solutions:
| Factor | Degradation Pathway | Prevention Strategy |
| Light Exposure | Photolytic cleavage of the C-Cl bond can generate radical species, leading to a cascade of decomposition reactions and colored impurities. | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Follow guidelines for photostability testing if the compound will be used in a pharmaceutical product.[2][3] |
| Elevated Temperature | Thermal decomposition can occur, potentially leading to the elimination of HCl and the formation of reactive intermediates.[4][5] | Store the compound at the recommended temperature of 2-8°C.[6] Avoid prolonged storage at room temperature.[7] |
| Oxidation | The indazole ring can be susceptible to oxidation, especially in the presence of air and light, which can lead to the formation of N-oxides or other oxidized species. | Store under an inert atmosphere (e.g., nitrogen or argon) by blanketing the solid before sealing the container. |
Protocol for Proper Storage:
-
Aliquot: Upon receipt, if you do not plan to use the entire quantity at once, aliquot the material into smaller, appropriately sized vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inert Atmosphere: For each aliquot, flush the vial with a gentle stream of nitrogen or argon before sealing.
-
Seal Tightly: Use vials with tight-fitting caps, preferably with a PTFE liner, to prevent moisture ingress.
-
Protect from Light: Place the sealed vials in an amber container or wrap them in aluminum foil.
-
Refrigerate: Store the protected vials at 2-8°C.
-
Equilibrate Before Use: Before opening a vial for an experiment, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
II. Frequently Asked Questions (FAQs)
Stability & Handling
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways are:
-
Hydrolysis: The chloromethyl group reacts with water to form 4-(hydroxymethyl)-1H-indazole.
-
Nucleophilic Substitution: Reaction with other nucleophiles present (e.g., alcohols, amines).
-
Photodegradation: Light can induce the formation of radical species, leading to complex degradation products.
-
Thermal Decomposition: Elevated temperatures can cause the elimination of HCl and subsequent reactions.[8][9]
Caption: Key degradation pathways of this compound.
Q2: Is this compound stable in common chromatography solvents?
A2: It is generally stable in aprotic solvents like ethyl acetate, dichloromethane, and acetonitrile for the duration of a typical chromatographic separation. However, prolonged exposure to protic solvents like methanol or ethanol, especially if water is present, can lead to solvolysis. For reverse-phase HPLC, using buffered aqueous/organic mobile phases, the compound is typically stable, but it is always good practice to analyze samples promptly after preparation.
Q3: What are the recommended handling precautions for this compound?
A3: this compound is classified as harmful if swallowed and causes skin and eye irritation.[1][6] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid creating dust when handling the solid.[10]
Analytical & Quality Control
Q4: How can I monitor the stability of this compound?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
Protocol for Developing a Stability-Indicating HPLC Method:
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient allows for the separation of the parent compound from both more polar (e.g., hydrolysis product) and less polar (e.g., self-condensation) degradants.
-
Forced Degradation Study: To confirm the method is stability-indicating, perform a forced degradation study. Expose solutions of this compound to stress conditions:
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at room temperature
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60°C in solution
-
Photolytic: Expose to light according to ICH Q1B guidelines.[2]
-
-
Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can provide additional confidence.
Q5: What are the expected impurities in a newly purchased batch of this compound?
A5: Besides potential degradants, impurities can also arise from the synthesis. Common synthetic routes may leave residual starting materials or intermediates. For instance, if synthesized from (1H-indazol-4-yl)methanol, this alcohol could be a potential impurity.[12] Always refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity information. It is best practice to run your own identity and purity checks (e.g., ¹H NMR, LC-MS) upon receipt of a new batch.
III. References
-
Angene Chemical. (2024, November 1). Safety Data Sheet: this compound.
-
Apollo Scientific. (2022, May 17). Safety Data Sheet: 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride.
-
Sigma-Aldrich. 4-(Chloromethyl)-1H-imidazole hydrochloride AldrichCPR.
-
Fisher Scientific. (2021, December 24). Safety Data Sheet: Indazole.
-
BLDpharm. 1446321-85-2|4-(Chloromethyl)-1-methyl-1H-indazole.
-
ResearchGate. (2025, August 6). An Improved Preparation of 4-Chloro-1H-indazole (V).
-
Scientific Reports. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
-
PubChemLite. 4-(chloromethyl)-1-methyl-1h-indazole hydrochloride (C9H9ClN2).
-
Benchchem. This compound|CAS 944898-78-6|RUO.
-
Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
-
The Journal of Organic Chemistry. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
-
ChemWhat. 1H-Indazole, 4-(chloroMethyl)- CAS#: 944898-78-6.
-
Molecules. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
-
Chemistry – A European Journal. The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds.
-
Beilstein Journal of Organic Chemistry. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
-
HDH Chemicals. This compound, min 97%, 1 gram.
-
Molecules. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions.
-
ChemicalBook. 4-(Chloromethyl)-1-methyl-1H-indazole.
-
ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
-
eCrystals - University of Southampton. (2007, February 8). 3-(Chloromethyl)-1-methyl-1H-indazole.
-
BLDpharm. 1196-20-9|1-(Chloromethyl)-1H-indazole.
-
ResearchGate. (2025, August 5). Thermal degradation of pesticides under oxidative conditions.
-
Pharmaceutics. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
-
ResearchGate. Fig. 4. Synthesis of 1H-indazole-derived biologically active compounds....
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
-
ScienceDirect. Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process.
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
-
ResearchGate. Journal of Analytical Methods in Chemistry.
-
NIH. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine.
-
Santa Cruz Biotechnology. 4-Chloro-1H-indazole | CAS 13096-96-3.
-
BLDpharm. 1955532-04-3|6-(Chloromethyl)-1H-indazole hydrochloride.
-
Semantic Scholar. Thermal degradation of pesticide active substances: Prioritisation list.
-
Benchchem. 5-(Chloromethyl)-1H-indazole hydrochloride|CAS 1956310-09-0.
-
PubChem. (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249.
-
JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Development and Validation of a Novel RP-HPLC Method for Quantification of Maralixibat, Odevixibat, and their related impurities in Pharmaceutical Formulations.
-
PubMed. Investigations on the thermal behavior of omeprazole and other sulfoxides.
-
ResearchGate. Analytical Methods for Pesticide Residues in Foodstuffs | Request PDF.
-
Sciforum. Optimization of a Fast-Analytical Method for the Determination of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography.
-
ResearchGate. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples | Request PDF.
-
NIH. Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing.
-
PubChem. 1H-Indazole | C7H6N2 | CID 9221.
References
- 1. This compound|CAS 944898-78-6|RUO [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation of pesticide active substances: Prioritisation list | Semantic Scholar [semanticscholar.org]
- 6. angenechemical.com [angenechemical.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Investigations on the thermal behavior of omeprazole and other sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar 4-(Chloromethyl)-1H-Indazole Derivatives
Welcome to the technical support center for the purification of polar 4-(Chloromethyl)-1H-indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this important class of molecules. The this compound scaffold is a versatile building block in medicinal chemistry, crucial for synthesizing complex therapeutic agents.[1][2][3] However, its inherent polarity, the basicity of the indazole nitrogens, and the reactivity of the chloromethyl group create a difficult triad of purification challenges.
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Initial Purification Strategy Workflow
Before embarking on large-scale purification, a systematic initial assessment is critical. This workflow outlines the logical steps to diagnose potential issues and select the most promising purification strategy, saving valuable time and material.
References
Technical Support Center: Optimizing Solvent and Base Conditions for 4-(Chloromethyl)-1H-indazole Reactions
Welcome to the technical support center for optimizing reactions with 4-(chloromethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the use of this versatile building block. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction: The unique reactivity of this compound
This compound is a valuable reagent in medicinal chemistry, offering a reactive handle for the introduction of the indazole scaffold into a wide range of molecules.[1] However, its bifunctional nature, possessing both a nucleophilic indazole ring system and an electrophilic chloromethyl group, presents unique challenges. The primary reaction pathway involves the deprotonation of the indazole nitrogen followed by intra- or intermolecular alkylation. The key to a successful reaction lies in carefully controlling the interplay of solvent and base to manage regioselectivity and minimize side reactions.
This guide will provide a comprehensive overview of these factors, offering practical advice and data-driven protocols to help you navigate the complexities of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when working with this compound?
A1: The most frequent challenges include:
-
Poor regioselectivity: Formation of both N1 and N2 alkylated isomers, leading to difficult purification and reduced yield of the desired product.
-
Low yield: Incomplete conversion of the starting material or formation of multiple side products.
-
Side reactions: Polymerization, decomposition of the starting material, or reaction with the solvent.
-
Difficulty in purification: Co-elution of isomers and byproducts.
Q2: How do I control N1 versus N2 regioselectivity in my reactions?
A2: The regioselectivity of N-alkylation on the indazole ring is a well-documented challenge and is influenced by a combination of electronic and steric factors, as well as the reaction conditions.[2][3][4] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[5][6]
-
For N1-selectivity (Thermodynamic Control): Use of a strong, non-coordinating base in a non-polar aprotic solvent is generally preferred. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a classic example that often favors the formation of the N1-alkylated product.[2][3][7]
-
For N2-selectivity (Kinetic Control): Conditions that favor kinetic control can lead to the N2 product. This can sometimes be achieved with weaker bases or under specific catalytic conditions.[7] For some substituted indazoles, steric hindrance at the N1 position can also direct alkylation to N2.[7]
Q3: What is the role of the solvent in these reactions?
A3: The solvent plays a critical role in influencing the reaction outcome.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can lead to a mixture of N1 and N2 isomers, as they can solvate the cation of the base, leading to a more "naked" and reactive indazole anion.[6]
-
Non-polar Aprotic Solvents (e.g., THF, Dioxane): These solvents often favor N1-alkylation, particularly with strong bases like NaH.[2][3] The lower polarity can promote the formation of ion pairs, which can influence the regioselectivity.
Q4: Can the 4-(chloromethyl) group itself cause side reactions?
A4: Yes. The benzylic chloride is susceptible to nucleophilic attack. Under strongly basic conditions or with prolonged reaction times, this can lead to:
-
Self-polymerization: The deprotonated indazole can react with the chloromethyl group of another molecule, leading to oligomers or polymers.
-
Reaction with nucleophilic solvents or bases: If the base or solvent is nucleophilic (e.g., using hydroxide or alkoxide bases), it can displace the chloride.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for resolving them.
Problem 1: Low Yield and/or Incomplete Reaction
If you are observing a low yield of your desired product or a significant amount of unreacted starting material, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Causality and Explanation:
-
Base Inactivity: Strong bases like sodium hydride can be deactivated by moisture. Always use freshly opened or properly stored base. Ensure you are using a sufficient excess to drive the deprotonation to completion.
-
Insufficient Energy: Some reactions require thermal energy to overcome the activation barrier. If your reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C), but be mindful of potential side reactions at higher temperatures.
-
Incomplete Reaction Time: Monitor your reaction progress using an appropriate analytical technique like TLC or LC-MS to ensure it has reached completion before workup.
-
Presence of Water: Water will quench the base and can hydrolyze the chloromethyl group. Using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.[7]
Problem 2: Poor N1/N2 Regioselectivity
Obtaining a mixture of N1 and N2 isomers is a common hurdle. The following guide will help you optimize for the desired isomer.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for optimizing N1/N2 regioselectivity.
Causality and Explanation:
-
Solvent and Base Combination is Key: As detailed in the FAQs, the choice of solvent and base is the most significant factor influencing regioselectivity. For N1-alkylation, the combination of NaH in THF is a robust starting point.[2][3][7] For N2-alkylation, exploring conditions that favor kinetic control is necessary, which may involve weaker bases and more polar solvents.[7]
-
Temperature Effects: Lowering the temperature during the deprotonation and alkylation steps can sometimes enhance selectivity by favoring the thermodynamically more stable N1-anion formation.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrate and scale.
Protocol 1: General Procedure for N1-Alkylation of a Nucleophile with this compound
This protocol is designed to favor the formation of the N1-substituted product.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the nucleophile (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the nucleophile (typical concentration 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of this compound: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Solvent and Base Effects on Regioselectivity
The following table summarizes typical outcomes for the alkylation of indazoles under various conditions, providing a general guide for solvent and base selection.
| Base | Solvent | Predominant Isomer | Notes |
| NaH | THF | N1 | Generally provides good to excellent N1 selectivity.[2][3][7] |
| NaH | DMF | Mixture of N1/N2 | The polar aprotic nature of DMF can lead to reduced selectivity. |
| K₂CO₃ | DMF | Mixture of N1/N2 | A common combination that often gives mixtures, requiring careful purification.[8] |
| Cs₂CO₃ | Dioxane | N1 | Can provide high N1 selectivity, particularly with certain substituted indazoles.[9] |
| DBU | MeCN | Mixture of N1/N2 | Organic bases can also be used, but may result in mixtures. |
References
- 1. This compound|CAS 944898-78-6|RUO [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting poor solubility of 4-(Chloromethyl)-1H-indazole products
Welcome to the technical support guide for 4-(Chloromethyl)-1H-indazole (CAS 944898-78-6). This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the solubility of this versatile synthetic building block. This guide provides in-depth, experience-driven solutions to common and complex solubility issues in a direct question-and-answer format, followed by detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: What are the basic solubility properties of this compound?
This compound is a heterocyclic compound with the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol .[1][2][3] Structurally, it possesses a moderately polar indazole core and a reactive chloromethyl group. Its solubility is generally poor in water and non-polar aliphatic hydrocarbons (e.g., hexanes) but shows good solubility in many polar organic solvents like DMSO, DMF, THF, and alcohols. The parent 1H-indazole is noted to be soluble in hot water, a property that may be shared to a limited extent by its derivatives.[4]
Q2: My product, this compound, won't dissolve in my aqueous buffer for a biological assay. What is the first step?
The standard and most effective first step is to prepare a high-concentration stock solution in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).[5] This stock can then be serially diluted into your aqueous buffer to achieve the desired final concentration.
-
Causality: Direct dissolution of hydrophobic organic molecules in aqueous media is often thermodynamically unfavorable. DMSO is a powerful, polar aprotic solvent that can disrupt the intermolecular forces in the crystal lattice of the compound. When a small volume of this DMSO stock is introduced into a large volume of aqueous buffer, the compound is kinetically trapped in solution, assuming the final concentration is below its aqueous solubility limit. Always ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in your biological system.[5]
Q3: I successfully dissolved my compound, but a precipitate formed overnight in the fridge (2-8°C). What happened?
This is likely due to either temperature-dependent solubility or the creation of a supersaturated solution that is not stable over time. Many compounds are significantly less soluble at lower temperatures. When you prepared the solution at room temperature, it may have been at or near its saturation point. Upon cooling, the solubility limit decreased, causing the excess compound to precipitate out.
-
Troubleshooting Insight: Before storing, try gently warming the solution (e.g., to 37°C) to ensure complete dissolution and then allowing it to cool slowly to room temperature. If precipitation still occurs upon refrigeration, it indicates the concentration is too high for stable storage at that temperature. Consider preparing fresh dilutions for each experiment or storing the solution at room temperature if the compound is stable under those conditions.
Q4: Could impurities from the synthesis be causing my solubility issues?
Absolutely. The presence of insoluble starting materials, side-products, or residual salts can dramatically impact the observed solubility of the final product.[6][7] For instance, if the crude product is contaminated with an insoluble impurity, it may appear that your target compound has poor solubility. Conversely, certain ionic impurities can sometimes artificially increase solubility.
-
Expert Recommendation: Always begin with material of confirmed purity (>97%). If you are observing unexpected insolubility, the first troubleshooting step should be to verify the purity and identity of your product via analytical methods such as NMR, LC-MS, or HPLC.[8]
Q5: Can I use pH adjustment to improve the aqueous solubility of this compound?
Yes, pH adjustment can be a highly effective strategy.[5] The indazole ring contains nitrogen atoms that can be protonated or deprotonated. As a weak base, decreasing the pH (making the solution more acidic) will protonate the indazole nitrogens, forming a more polar and water-soluble cationic salt.[9][10]
-
Mechanism: The solubility of ionizable compounds is highly dependent on the pH of the medium.[7] For a weakly basic compound like an indazole, solubility increases as the pH drops below its pKa because the equilibrium shifts toward the more soluble, ionized (protonated) form. A preliminary pH-solubility profile experiment is an excellent way to determine the optimal pH range for your application.
Part 2: In-Depth Troubleshooting Guide
When simple fixes are not enough, a systematic approach is required. This guide provides a logical workflow to diagnose and solve complex solubility problems.
Systematic Troubleshooting Workflow
The following workflow provides a structured path from problem identification to resolution.
References
- 1. This compound|CAS 944898-78-6|RUO [benchchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Indazole | 271-44-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. ajdhs.com [ajdhs.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]
Technical Support Center: Regioselective Alkylation of 4-(Chloromethyl)-1H-indazole
Welcome to the technical support resource for handling 4-(chloromethyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole chemistry. The regioselective alkylation of the indazole core, particularly distinguishing between the N1 and N2 positions, is a common yet critical challenge in the synthesis of many pharmacologically active molecules. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired regiochemical outcome with confidence and precision.
Troubleshooting Guide: Common Issues in Indazole Alkylation
This section addresses specific experimental challenges with this compound, providing explanations for the underlying chemistry and actionable solutions.
Problem 1: My reaction is producing almost exclusively the undesired N2-alkylated isomer. How can I favor the N1 position?
Root Cause Analysis: The regioselectivity of indazole alkylation is a well-documented challenge governed by a delicate interplay of electronic and steric factors, often dictated by the reaction conditions. The N2 position is frequently the kinetic product, especially under basic conditions, because the N2-anion is often more thermodynamically stable or more sterically accessible depending on the substrate. The choice of base and solvent system is paramount in directing the alkylation to the N1 position, which is often the desired thermodynamic product.
Strategic Solutions:
-
Switch to a Polar Aprotic Solvent: Solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) are generally preferred. These solvents effectively solvate the cation of the base, leading to a more "naked" and reactive indazole anion. This enhances the nucleophilicity of the N1 position.
-
Employ a Weaker Base: Strong bases like NaH (Sodium Hydride) or LDA (Lithium Diisopropylamide) can lead to the formation of the more stable N2-anion, resulting in N2 alkylation. Consider using milder carbonate bases like K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate). Cesium carbonate, in particular, is well-documented to favor N1 alkylation due to the "cesium effect," where the large Cs⁺ ion coordinates with the indazole system to sterically hinder the N2 position.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help favor the thermodynamically controlled N1 product over the kinetically favored N2 product.
Workflow Diagram: Shifting Selectivity from N2 to N1
Caption: Decision workflow for troubleshooting N2-selectivity.
Problem 2: The reaction is sluggish and gives a low yield of both isomers, with significant starting material remaining.
Root Cause Analysis: Poor conversion can stem from several factors: insufficient base stoichiometry, low reactivity of the electrophile, or inadequate reaction temperature. The chloromethyl group on the 4-position of the indazole is reasonably reactive, but its efficacy can be hampered by poor reaction setup.
Strategic Solutions:
-
Verify Base Activity and Stoichiometry: If using a solid base like K₂CO₃, ensure it is finely powdered and dry to maximize surface area and reactivity. Use at least 1.5 to 2.0 equivalents to ensure complete deprotonation of the indazole. For NaH, ensure it is fresh (from a new bottle or properly stored) and used in an appropriate excess (e.g., 1.2 equivalents).
-
Consider a Phase-Transfer Catalyst (PTC): In biphasic systems or when using solid carbonate bases in solvents like acetonitrile, the reaction can be slow. Adding a PTC such as Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 can dramatically accelerate the reaction by facilitating the transport of the indazole anion into the organic phase.
-
Increase Reaction Temperature: While lower temperatures can aid selectivity, they can also reduce the reaction rate. A modest increase in temperature (e.g., to 40-60 °C) can improve the rate of conversion without dramatically compromising the N1:N2 ratio, especially when using milder bases.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in selective N1 alkylation of indazoles? The indazole nucleus possesses two nucleophilic nitrogen atoms. The N1-anion is generally considered more nucleophilic but often less thermodynamically stable than the N2-anion. The N2-anion benefits from aromatic stabilization across both rings. This subtle energetic balance means that reaction conditions play a critical role in determining which nitrogen atom acts as the primary nucleophile.
Q2: Are there any protecting group strategies that can guarantee N1 alkylation? Yes, a protecting group strategy is a robust method to ensure N1 selectivity. A common approach involves the protection of the N1 position, forcing alkylation at N2, followed by a second alkylation at N1 and subsequent deprotection. A more direct approach for N1 alkylation involves protecting the N2 position. However, selective N2 protection can be challenging. A more practical method is to use a directing group. For instance, treatment of indazole with formaldehyde and then an amine can form an N2-aminomethyl adduct, which directs subsequent N1-alkylation. This adduct can then be removed.
Q3: How does the substituent at the 4-position, in this case, -(CH₂Cl), influence the alkylation? The -(CH₂Cl) group is an electrophilic site. In this context, we are discussing the alkylation of the indazole ring itself with an external electrophile. The chloromethyl group at the C4 position is primarily an inert spectator during the N-alkylation process, although its electron-withdrawing nature can slightly influence the acidity of the N-H proton. The primary challenge remains the N1 vs. N2 competition.
Validated Experimental Protocol: Selective N1-Alkylation using Cesium Carbonate
This protocol is optimized for achieving a high N1:N2 ratio for the alkylation of this compound with a generic electrophile (R-X).
Materials:
-
This compound (1.0 eq)
-
Alkylating Agent (R-X, e.g., Benzyl Bromide) (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).
-
Add cesium carbonate to the solution.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkylating agent (R-X) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to separate the N1 and N2 isomers.
Data Summary: N1 vs. N2 Selectivity under Various Conditions
| Base (eq) | Solvent | Temperature (°C) | Typical N1:N2 Ratio | Reference |
| NaH (1.1) | THF | 25 | 1 : 4 | |
| K₂CO₃ (1.5) | Acetonitrile | 80 | 1 : 1.5 | |
| K₂CO₃ (2.0) | DMF | 25 | 3 : 1 | |
| Cs₂CO₃ (1.5) | DMF | 25 | >10 : 1 | **** |
Visualizing the Competing Pathways
Caption: Competing N1 and N2 alkylation pathways for indazole.
Technical Support Center: Byproduct Identification in 4-(Chloromethyl)-1H-indazole Synthesis via LC-MS
Welcome to the technical support guide for the synthesis and analysis of 4-(Chloromethyl)-1H-indazole. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent LC-MS analysis of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
I. Understanding the Synthetic Landscape: FAQs on Potential Byproducts
The synthesis of this compound, typically proceeding through chloromethylation of 1H-indazole or a related precursor, can be accompanied by the formation of several byproducts. Proactively identifying these can significantly streamline your analysis.
Q1: What are the most probable impurities and byproducts I should expect in my crude reaction mixture?
A1: The impurities in your sample will largely depend on the specific synthetic route employed. However, for a typical chloromethylation reaction, you should be vigilant for the following species:
-
Starting Materials and Intermediates : Incomplete reactions can result in the presence of unreacted 1H-indazole or any intermediates.[1]
-
Regioisomers : Chloromethylation of 1H-indazole can potentially occur at different positions on the indazole ring, leading to isomeric byproducts. The most common isomers would be substitution at the N-1 or N-2 positions of the pyrazole ring, in addition to substitution at other positions on the benzene ring.[1]
-
Di-substituted Products : Over-reaction can lead to the formation of bis(chloromethyl)indazole isomers.
-
Hydrolysis Products : The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of 4-(hydroxymethyl)-1H-indazole, especially during workup or if moisture is present.
-
Byproducts from Reagent Side Reactions : The Blanc chloromethylation reaction (using formaldehyde and HCl) can generate bis(chloromethyl) ether, a potent carcinogen, as a byproduct under certain conditions.[2]
Here is a table summarizing the expected molecular weights of the target compound and its potential byproducts:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₈H₇ClN₂ | 166.61 | 167.03 |
| 1H-Indazole (Starting Material) | C₇H₆N₂ | 118.14 | 119.15 |
| N-1-(Chloromethyl)-1H-indazole | C₈H₇ClN₂ | 166.61 | 167.03 |
| N-2-(Chloromethyl)-2H-indazole | C₈H₇ClN₂ | 166.61 | 167.03 |
| Di(chloromethyl)indazole | C₉H₈Cl₂N₂ | 215.08 | 215.00 |
| 4-(Hydroxymethyl)-1H-indazole | C₈H₈N₂O | 148.16 | 149.07 |
II. Navigating the Analysis: LC-MS Method Development and Troubleshooting
A robust LC-MS method is critical for accurately monitoring your reaction and identifying impurities.
Q2: I am setting up my LC-MS method. What are the key parameters to consider for separating this compound and its byproducts?
A2: For effective separation and detection, a systematic approach to method development is recommended.[3][4]
Experimental Protocol: LC-MS Method Development
-
Column Selection : A reversed-phase C18 column is a good starting point.[5] Consider a column with a particle size of 2.7 µm or smaller for better resolution.
-
Mobile Phase :
-
Aqueous Phase (A) : 0.1% formic acid in water. The formic acid helps to protonate the analytes for better ionization in positive ESI mode.
-
Organic Phase (B) : 0.1% formic acid in acetonitrile or methanol. Acetonitrile often provides sharper peaks.
-
-
Gradient Elution : A gradient elution is necessary to separate compounds with a range of polarities.
-
Start with a low percentage of organic phase (e.g., 5-10% B) to retain polar impurities.
-
Ramp up to a high percentage of organic phase (e.g., 95% B) to elute your product and non-polar byproducts.
-
Hold at high organic content to wash the column.
-
Return to initial conditions and allow for column equilibration between injections.[6]
-
-
Mass Spectrometer Settings (ESI Positive Mode) :
-
Ion Source : Electrospray Ionization (ESI) is generally suitable for indazole derivatives.[7]
-
Scan Mode : Start with a full scan mode to get an overview of all ions present in your sample.
-
Capillary Voltage, Gas Flow, and Temperature : Optimize these parameters to maximize the signal of your target compound.
-
Fragmentation (CID) : Use Collision-Induced Dissociation (CID) to obtain fragment ions, which are crucial for structural confirmation and isomer differentiation.[8]
-
Q3: My chromatogram shows an unexpected peak. How can I begin to identify it?
A3: A systematic troubleshooting approach is key to identifying unknown peaks in your chromatogram.[9][10]
Workflow for Unknown Peak Identification
Caption: A logical workflow for identifying unknown peaks in an LC-MS chromatogram.
Q4: I don't see a peak for my product, or the signal is very weak. What should I check?
A4: A weak or absent product peak can be due to several factors, ranging from the synthesis itself to the LC-MS system.[11]
Troubleshooting a Missing or Weak Product Peak
-
Verify the Synthesis :
-
Re-check your reaction conditions (temperature, reagents, reaction time).
-
Consider if the product is unstable under the reaction or workup conditions. This compound can be reactive.[12]
-
-
LC-MS System Checks :
-
Injection : Ensure the autosampler is working correctly and injecting the sample.[9]
-
Ionization : Your compound may not ionize well under the current conditions. Try switching polarity (negative ion mode) or using a different ionization source like APCI if available.
-
Source Contamination : A dirty ion source can lead to poor sensitivity.[6] Clean the ion source as part of regular maintenance.
-
Mass Range : Make sure your scan range includes the m/z of your target compound.
-
System Suitability : Inject a known standard to confirm the LC-MS system is performing as expected.[11]
-
Q5: I have two peaks with the same m/z that are difficult to separate. How can I resolve and identify them?
A5: Co-eluting peaks with the same m/z are likely isomers. Differentiating them requires optimizing your chromatography and leveraging mass spectrometry.[5][13]
Strategies for Isomer Separation and Identification
-
Chromatographic Optimization :
-
Modify the Gradient : A shallower gradient around the elution time of the isomers can improve separation.
-
Change the Organic Modifier : Switching from acetonitrile to methanol (or vice-versa) can alter selectivity.
-
Lower the Temperature : Running the column at a lower temperature can sometimes enhance resolution.
-
Try a Different Column : A column with a different stationary phase (e.g., a phenyl-hexyl column) may provide the necessary selectivity.
-
-
Mass Spectrometric Differentiation :
-
Tandem MS (MS/MS) : Isomers, while having the same parent mass, often produce different fragmentation patterns.[14] Acquiring MS/MS spectra for each co-eluting peak (if partially separated) or at different points across the unresolved peak can reveal different fragment ions or different relative abundances of the same fragments. This difference in fragmentation can be used to distinguish between, for example, a C-substituted and an N-substituted isomer.
-
Diagram: Isomer Differentiation Logic
Caption: A decision tree for resolving and identifying isomeric compounds using LC-MS.
III. References
-
ChemicalBook. (n.d.). 4-CHLORO (1H)INDAZOLE synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites. Retrieved from --INVALID-LINK--
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (1998). Matrix Effect in Quantitative LC/MS/MS Analysis of Biological Fluids: A Method for Determination of Finasteride in Human Plasma at Picogram per Milliliter Concentrations. Analytical Chemistry, 70(5), 882–889.
-
BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Retrieved from --INVALID-LINK--
-
Das, J. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Laboratory News, 41(8). Retrieved from --INVALID-LINK--
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Li, Y., et al. (2022). Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry. Chinese Journal of Chromatography, 40(1), 65-74. Retrieved from --INVALID-LINK--
-
LCGC International. (2023). Troubleshooting LC-MS. Retrieved from --INVALID-LINK--
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from --INVALID-LINK--
-
Wiczling, P., et al. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLoS ONE, 9(6), e98006. Retrieved from --INVALID-LINK--
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. Retrieved from --INVALID-LINK--
-
Julian, R. R., et al. (2023). A New Statistical Framework for Confident Isomer Identification Using Mass Spectrometry. Analytical Chemistry. Retrieved from --INVALID-LINK--
-
Spillman, K. (2019). Peak identification by LC/MS: Automation versus analyst. Manufacturing Chemist. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from --INVALID-LINK--
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from --INVALID-LINK--
-
Shimadzu. (n.d.). LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis. Retrieved from --INVALID-LINK--
-
News-Medical.Net. (2018). How to Read LC-MS Chromatograms. Retrieved from --INVALID-LINK--
-
Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Retrieved from --INVALID-LINK--
-
Chemical Synthesis Database. (n.d.). 5-chloro-3-(chloromethyl)-1H-indazole. Retrieved from --INVALID-LINK--
-
ChemWhat. (n.d.). 1H-Indazole, 4-(chloroMethyl)-. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sharma, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Retrieved from --INVALID-LINK--
-
HDH Chemicals. (n.d.). This compound, min 97%, 1 gram. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-(Chloromethyl)-1-methyl-1H-indazole. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from --INVALID-LINK--
-
Gaikwad, M. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. Retrieved from --INVALID-LINK--
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 276-287. Retrieved from --INVALID-LINK--
-
Google Patents. (2020). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology. Retrieved from --INVALID-LINK--
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 4-Chloro-1H-indazole. Retrieved from --INVALID-LINK--
-
Kuhl, A., et al. (2018). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Metabolites, 8(3), 48. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Retrieved from --INVALID-LINK--
-
Heterocycles. (1980). mass spectrometry of oxazoles. 14(6). Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis [shimadzu.com]
- 9. myadlm.org [myadlm.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. zefsci.com [zefsci.com]
- 12. This compound|CAS 944898-78-6|RUO [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 4-(Chloromethyl)-1H-indazole Synthesis
Welcome to the technical support center for the synthesis of 4-(Chloromethyl)-1H-indazole. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this important reaction. The indazole moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a critical building block for numerous pharmaceutical candidates.[1][2][3] However, its synthesis, particularly at scale, presents several challenges that require careful consideration and control.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and practical experience.
I. Overview of Synthetic Challenges
The primary route to this compound involves the chlorination of 4-(hydroxymethyl)-1H-indazole, typically using a chlorinating agent like thionyl chloride (SOCl₂). While seemingly straightforward, scaling this reaction introduces complexities related to regioselectivity, impurity formation, reaction kinetics, and safety.
Key Scale-Up Considerations:
-
Reagent Stability and Handling: Thionyl chloride is highly reactive and corrosive, reacting violently with water.[4][5][6][7] Safe handling and storage are paramount.
-
Reaction Exothermicity: The reaction with 4-(hydroxymethyl)-1H-indazole is exothermic. Inadequate temperature control on a larger scale can lead to runaway reactions and the formation of undesirable byproducts.
-
Impurity Profile: Side reactions can lead to the formation of various impurities, including dimers, over-chlorinated products, and isomers, complicating purification.
-
Product Stability: this compound can be unstable under certain conditions, potentially leading to degradation.[8]
-
Workup and Isolation: Efficiently quenching the reaction and isolating the product in high purity at scale requires optimized procedures to minimize product loss and ensure safety.
II. Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the scale-up of the this compound synthesis.
Q1: My reaction is turning dark, and I'm seeing a significant amount of an insoluble black tar-like substance. What's happening and how can I prevent it?
A1: Cause and Prevention
A dark reaction color and tar formation are typically indicative of decomposition or polymerization, often caused by excessive heat. The reaction of 4-(hydroxymethyl)-1H-indazole with thionyl chloride is exothermic, and localized overheating can occur during the addition of the chlorinating agent, especially at a larger scale.
Troubleshooting Steps:
-
Improve Temperature Control:
-
Slow, Controlled Addition: Add the thionyl chloride dropwise or via a syringe pump to a cooled solution of the starting material. Maintain a consistent, low temperature (e.g., 0-5 °C) throughout the addition.
-
Efficient Stirring: Ensure vigorous and efficient stirring to dissipate heat evenly throughout the reaction mixture. Inadequate stirring can create "hot spots."
-
Cooling Bath: Use an ice-salt bath or a cryocooler for more effective temperature management in larger reactors.
-
-
Solvent Choice:
-
Ensure your solvent is anhydrous. The presence of water will lead to a violent reaction with thionyl chloride, generating HCl and SO₂ gas, which can contribute to side reactions and pressure buildup.[4][5]
-
Dichloromethane (DCM) or chloroform are common solvents. Ensure they are of high purity and appropriately dried before use.
-
Q2: My final product purity is low, and I'm observing multiple spots on my TLC/LC-MS. What are the likely impurities?
A2: Common Impurities and Mitigation
Low purity is often due to side reactions. The primary impurities to watch for are:
-
Bis(1H-indazol-4-ylmethyl) ether: Formed by the reaction of the starting alcohol with the product. This is more prevalent if the reaction is not driven to completion or if there are temperature fluctuations.
-
Dimerization/Polymerization Products: As mentioned in Q1, these can arise from overheating.
-
N-Alkylation Products: The reactive chloromethyl group can potentially alkylate the nitrogen of another indazole molecule, though this is less common under acidic conditions.[9]
-
Unreacted Starting Material: 4-(hydroxymethyl)-1H-indazole may remain if an insufficient amount of chlorinating agent is used or if the reaction time is too short.
Mitigation Strategies:
| Impurity Type | Mitigation Strategy |
| Bis(1H-indazol-4-ylmethyl) ether | Use a slight excess of thionyl chloride (e.g., 1.1-1.2 equivalents). Ensure the reaction goes to completion by monitoring with TLC or LC-MS. |
| Dimerization/Polymerization | Strict temperature control (see A1). |
| N-Alkylation Products | Maintain acidic conditions. The reaction generates HCl, which protonates the indazole nitrogen, reducing its nucleophilicity.[9] |
| Unreacted Starting Material | Use a slight excess of the chlorinating agent and allow for sufficient reaction time. |
Q3: The workup procedure is difficult to manage at a larger scale. How can I optimize it?
A3: Scalable Workup Protocol
A common lab-scale workup involves pouring the reaction mixture over ice and then neutralizing with a base. At scale, this can be hazardous due to gas evolution and potential exotherms.
Recommended Scalable Workup:
-
Quenching: Slowly and carefully add the reaction mixture to a separate, well-stirred, and cooled vessel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This should be done under an inert atmosphere with proper ventilation to handle the off-gassing of SO₂ and CO₂.
-
Phase Separation: After quenching and neutralization, allow the layers to separate. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) to recover any dissolved product.
-
Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Q4: I am concerned about the safety of using thionyl chloride at scale. What are the key safety precautions?
A4: Handling Thionyl Chloride Safely
Thionyl chloride is highly corrosive and toxic. It reacts violently with water to release toxic gases (SO₂ and HCl).[4][5][7] Inhalation can cause severe respiratory tract irritation, and contact can cause severe burns.[6][10]
Essential Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[10]
-
Ventilation: Conduct all operations in a well-ventilated fume hood.
-
Inert Atmosphere: Handle thionyl chloride under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.
-
Emergency Preparedness: Have an appropriate spill kit and emergency shower/eyewash station readily accessible. Ensure personnel are trained on emergency procedures.
-
Quenching Excess Reagent: Unused thionyl chloride should be quenched carefully by slowly adding it to a large volume of a stirred, cooled basic solution.
III. Frequently Asked Questions (FAQs)
Q: What is a typical scalable protocol for this reaction?
A: Protocol: Synthesis of this compound
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet with 4-(hydroxymethyl)-1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the reactor (approx. 10-15 volumes relative to the starting material).
-
Cooling: Cool the stirred suspension to 0-5 °C using a circulating chiller.
-
Reagent Addition: Slowly add thionyl chloride (1.1-1.2 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
In a separate vessel, prepare a cooled (0-5 °C) solution of saturated sodium bicarbonate.
-
Slowly transfer the reaction mixture into the bicarbonate solution with vigorous stirring.
-
Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.
Q: What analytical methods are recommended for monitoring the reaction and assessing product purity?
A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): For quick, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the product and any major impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities after isolation.
Q: Can other chlorinating agents be used?
A: While thionyl chloride is common, other reagents like oxalyl chloride or phosphorus trichloride can also be used. However, each has its own reactivity profile, byproduct formation, and safety considerations that must be evaluated for the specific application and scale. Thionyl chloride is often preferred due to the volatile nature of its byproducts (SO₂ and HCl), which can be easily removed.
IV. References
-
ChemicalBook. (n.d.). 4-CHLORO (1H)INDAZOLE synthesis. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 4-(Hydroxymethyl)-1H-indazole. Retrieved from --INVALID-LINK--
-
Lanxess. (2015). Thionyl chloride. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 5-(Chloromethyl)-1H-indazole hydrochloride | CAS 1956310-09-0. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from --INVALID-LINK--
-
International Programme on Chemical Safety. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from --INVALID-LINK--
-
Actylis Lab Solutions. (2010). Thionyl chloride MSDS. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2013). Thionyl chloride - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
New Jersey Department of Health. (2000). Hazard Summary: Thionyl Chloride. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Indazole. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound | CAS 944898-78-6. Retrieved from --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lanxess.com [lanxess.com]
- 5. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 6. actylislab.com [actylislab.com]
- 7. westliberty.edu [westliberty.edu]
- 8. This compound|CAS 944898-78-6|RUO [benchchem.com]
- 9. 5-(Chloromethyl)-1H-indazole hydrochloride|CAS 1956310-09-0 [benchchem.com]
- 10. nj.gov [nj.gov]
Technical Support Center: Selective Dehalogenation of 4-(Chloromethyl)-1H-indazole
Welcome to the technical support center for the selective dehalogenation of the 4-(chloromethyl)-1H-indazole side chain. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to common challenges encountered during this critical synthetic step.
The conversion of this compound to 4-methyl-1H-indazole is a key reaction in the synthesis of various pharmacologically active compounds.[1] However, the presence of the indazole ring, a sensitive heterocyclic system, and the reactive benzylic chloride side chain can lead to several experimental challenges. This guide offers insights grounded in established chemical principles to help you achieve high-yield, selective dehalogenation.
Troubleshooting Guide
This section addresses specific issues that may arise during the dehalogenation process. Each problem is followed by a systematic approach to diagnosis and resolution.
Problem 1: Incomplete or Sluggish Reaction
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material, this compound, remaining even after extended reaction times.
Potential Causes & Solutions:
-
Catalyst Inactivity: The catalyst, most commonly Palladium on carbon (Pd/C), may be old or deactivated.[2]
-
Solution: Always use a fresh batch of catalyst. If you suspect catalyst poisoning from a previous reaction, consider filtering the reaction mixture through a pad of Celite and adding fresh catalyst to the filtrate.[3]
-
-
Insufficient Hydrogen Source: Whether using hydrogen gas or a transfer hydrogenation reagent, an inadequate supply will stall the reaction.
-
Hydrogen Gas: Ensure the hydrogen balloon is securely attached and remains inflated.[4] For larger-scale reactions, consider a high-pressure hydrogenation setup like a Parr shaker.[2]
-
Transfer Hydrogenation: Reagents like ammonium formate or hydrazine can be consumed.[5][6] Consider adding the transfer agent in portions throughout the reaction.
-
-
Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial for the substrate to interact with the catalyst surface.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates.
Problem 2: Formation of Side Products (Over-reduction or Dimerization)
Symptoms: Besides the desired 4-methyl-1H-indazole, TLC or LC-MS analysis reveals the presence of unexpected byproducts.
Potential Causes & Solutions:
-
Over-reduction of the Indazole Ring: Aggressive reaction conditions can lead to the saturation of the indazole ring.
-
Solution: Employ milder reaction conditions. Reduce the hydrogen pressure or reaction temperature. Consider using a less active catalyst or a catalyst poison to temper reactivity.
-
-
Reductive Homocoupling: Benzylic halides can undergo reductive coupling to form bibenzyl derivatives, especially in the presence of certain catalysts.[7]
-
Solution: This is often promoted by specific catalyst systems. If this is a persistent issue, consider switching to a different dehalogenation method. For example, Raney Nickel can be an effective alternative for dehalogenation.[8]
-
-
N-Alkylation: The indazole nitrogen is nucleophilic and can react with the chloromethyl side chain of the starting material, leading to dimerization or polymerization, particularly under basic conditions.[9][10]
-
Solution: Ensure the reaction is not run under basic conditions that would deprotonate the indazole NH. If a base is required for the chosen method (e.g., with some transfer hydrogenation protocols), a milder, non-nucleophilic base should be selected.
-
Problem 3: Difficulty in Product Isolation and Catalyst Filtration
Symptoms: Challenges in removing the solid catalyst after the reaction is complete, leading to product contamination with palladium.
Potential Causes & Solutions:
-
Fine Catalyst Particles: Some batches of Pd/C have very fine particles that can pass through standard filter paper.
-
Pyrophoric Nature of the Catalyst: Dry Pd/C that has been exposed to hydrogen is pyrophoric and can ignite upon contact with air.[4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for the selective dehalogenation of this compound?
A1:
-
Palladium on Carbon (Pd/C): This is the most common and generally effective catalyst for this transformation. A 5% or 10% loading on activated carbon is typical.[2] It offers a good balance of activity and selectivity.
-
Raney Nickel: This is another excellent choice for dehalogenation reactions.[8][13] It is a highly active catalyst and can be particularly useful if side reactions like homocoupling are observed with palladium catalysts.[14][15] However, Raney Nickel is also pyrophoric and must be handled with care.[8][13]
-
Pearlman's Catalyst (Pd(OH)₂/C): This is often a more active catalyst than Pd/C and can be effective when standard Pd/C fails.[2]
| Catalyst | Advantages | Disadvantages |
| Pd/C | Readily available, generally good selectivity.[2] | Can sometimes catalyze over-reduction or coupling.[7] |
| Raney Nickel | High activity, good for dehalogenation.[8][14] | Pyrophoric, requires careful handling.[8][13] |
| Pd(OH)₂/C | Higher activity than Pd/C.[2] | More expensive. |
Q2: What are the common hydrogen sources for this reaction?
A2:
-
Hydrogen Gas (H₂): This is the most direct hydrogen source. It can be used at atmospheric pressure with a balloon setup or at higher pressures in an autoclave for more challenging reactions.[4][6]
-
Transfer Hydrogenation Reagents: These offer a convenient alternative to using flammable hydrogen gas. Common reagents include:
Q3: How can I monitor the progress of the reaction?
A3:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the starting material, product, and any potential side products by their mass-to-charge ratio.[6]
-
Gas Chromatography (GC): If the compounds are sufficiently volatile and thermally stable, GC can be used for quantitative analysis.[16]
Q4: What is the general mechanism for palladium-catalyzed dehalogenation?
A4: The generally accepted mechanism for palladium-catalyzed dehalogenation involves the following key steps:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-chlorine bond of the this compound.
-
Reductive Step: The resulting palladium(II) intermediate reacts with the hydrogen source (e.g., H₂ or a hydride donor from a transfer agent).
-
Reductive Elimination: The final step is the reductive elimination of the desired 4-methyl-1H-indazole product and a proton, regenerating the active palladium(0) catalyst.
digraph "Dehalogenation Workflow" {
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subgraph "cluster_reaction" {
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Add_Substrate -> Evacuate_Backfill [lhead="cluster_reaction"];
Monitor -> Purge [lhead="cluster_workup"];
Evacuate_Backfill -> Stir;
Stir -> Monitor;
Purge -> Filter;
Filter -> Concentrate;
Concentrate -> Purify;
Purify -> End;
}```
Caption: A typical workflow for catalytic hydrogenation.
[6]
Caption: A decision tree for troubleshooting common issues.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. reddit.com [reddit.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. sarponggroup.com [sarponggroup.com]
- 13. Raney nickel - Wikipedia [en.wikipedia.org]
- 14. Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of Fluorescent Assay for Monitoring of Dehalogenase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: 4-(Chloromethyl)-1H-indazole vs. 4-(Bromomethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. The 1H-indazole core, a prominent scaffold in medicinal chemistry, frequently requires functionalization, and the introduction of a reactive handle at the 4-position is a common strategy. This guide provides an in-depth, objective comparison of two key intermediates, 4-(chloromethyl)-1H-indazole and 4-(bromomethyl)-1H-indazole, focusing on their relative reactivity and practical implications in synthesis.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1H-indazole ring system is a cornerstone of many biologically active molecules, renowned for its role in targeting a diverse array of proteins.[1][2] Its derivatives have shown promise as anti-cancer, anti-inflammatory, and anti-microbial agents.[3] The C4 position of the indazole ring is a strategic point for modification, allowing for the extension of the molecule to probe protein binding pockets and modulate pharmacological properties. The choice of a 4-(halomethyl) derivative is pivotal for introducing a variety of substituents via nucleophilic substitution reactions.
Fundamental Reactivity: A Tale of Two Halogens
The primary difference in the chemical behavior of this compound and 4-(bromomethyl)-1H-indazole lies in the intrinsic properties of the halogen leaving groups. In nucleophilic substitution reactions, both SN1 and SN2, the facility of the reaction is heavily dependent on the ability of the leaving group to depart.
A good leaving group is a weak base, as this implies it is stable on its own with the electron pair from the broken bond.[4] When comparing the halides, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[4] This trend directly correlates with the acidity of their conjugate acids (HI > HBr > HCl > HF). Bromide (Br⁻) is a weaker base than chloride (Cl⁻) and is therefore a better leaving group.[5]
This difference in leaving group ability is attributed to a combination of factors:
-
Polarizability: Bromine is a larger and more polarizable atom than chlorine.[6] This increased polarizability allows for better stabilization of the partial negative charge that develops in the transition state of a nucleophilic substitution reaction.
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond (approximately 285 kJ/mol for C-Br vs. 327 kJ/mol for C-Cl).[7] This means that less energy is required to cleave the C-Br bond, leading to a faster reaction rate.
The 4-(halomethyl)-1H-indazole system can be considered analogous to benzylic halides. The indazole ring, like a benzene ring, can stabilize an adjacent carbocation or a developing positive charge in the transition state, making these compounds relatively reactive in nucleophilic substitutions.[8][9]
Experimental Evidence and Reactivity Comparison
While direct, side-by-side kinetic studies for these specific indazole derivatives are not extensively published, a wealth of data from analogous systems, such as benzyl halides, consistently demonstrates the superior reactivity of the bromo- derivative. For instance, in a study comparing the reactivity of various benzyl halides, benzyl bromide was found to be the most reactive, followed by benzyl chloride.[10]
This enhanced reactivity of bromides translates to several practical advantages in the laboratory:
-
Milder Reaction Conditions: Reactions with 4-(bromomethyl)-1H-indazole can often be carried out at lower temperatures and with weaker bases compared to its chloro- counterpart. This is particularly beneficial when working with sensitive substrates that might degrade under harsher conditions.
-
Faster Reaction Times: The lower activation energy for the C-Br bond cleavage leads to significantly faster reaction rates.[11] This can improve throughput and reduce the time required for a synthetic sequence.
-
Higher Yields: Faster and cleaner reactions often result in higher isolated yields of the desired product, with fewer side reactions and byproducts.
Quantitative Reactivity Comparison (Illustrative)
The following table provides an illustrative comparison based on general principles and data from similar chemical systems. The values are intended to represent relative trends rather than absolute measurements for these specific compounds.
| Parameter | This compound | 4-(Bromomethyl)-1H-indazole | Rationale |
| Relative Reaction Rate (SN2) | Slower | Faster | Bromide is a better leaving group than chloride.[5][12] |
| Typical Reaction Temperature | Room Temperature to Elevated | Lower to Room Temperature | A more reactive substrate requires less thermal energy. |
| Required Base Strength | Moderate to Strong | Weak to Moderate | A better leaving group facilitates the reaction with a wider range of nucleophiles/bases. |
| C-X Bond Dissociation Energy | ~327 kJ/mol | ~285 kJ/mol | The C-Br bond is weaker and easier to break.[7] |
Synthetic Protocols and Methodologies
The choice between the chloro and bromo derivative will influence the design of the experimental protocol. Below is a generalized procedure for a typical nucleophilic substitution reaction, highlighting the likely differences in reaction conditions.
General Protocol for N-Alkylation of a Heterocycle
Caption: Comparative experimental workflow for a typical nucleophilic substitution.
Practical Considerations for the Synthetic Chemist
-
Stability and Storage: this compound is generally more stable and less prone to decomposition during storage compared to the more reactive bromo- derivative. The latter may require more stringent storage conditions (e.g., refrigeration, inert atmosphere).
-
Cost and Availability: The relative cost and commercial availability of the two reagents can vary. While the chloro- derivative might be less expensive on a per-gram basis, the potentially higher yields and faster reaction times with the bromo- compound could make it more cost-effective overall for a given synthesis.
-
Application in Drug Discovery: Both compounds are valuable intermediates in the synthesis of pharmacologically active indazoles.[13][14] For example, the synthesis of certain kinase inhibitors involves the alkylation of a nucleophile with a halomethyl-indazole.[15] The choice of halide can be critical in optimizing the synthesis of complex drug candidates.
Conclusion and Recommendations
The selection between this compound and 4-(bromomethyl)-1H-indazole is a strategic decision that should be guided by the specific requirements of the synthetic route.
4-(Bromomethyl)-1H-indazole is the reagent of choice when:
-
High reactivity is desired.
-
Milder reaction conditions are necessary to preserve sensitive functional groups.
-
Faster reaction times are a priority.
This compound may be preferred when:
-
A less reactive, more stable starting material is advantageous.
-
The subsequent reaction conditions are harsh, and a more robust starting material is needed.
-
Cost is a primary driver, and the potentially longer reaction times and lower yields are acceptable.
Ultimately, a thorough understanding of the principles of chemical reactivity, coupled with the practical considerations of the specific synthetic challenge, will enable the researcher to make the optimal choice, leading to a more efficient and successful synthesis.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. gauthmath.com [gauthmath.com]
- 9. brainly.com [brainly.com]
- 10. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. brainly.com [brainly.com]
- 13. caribjscitech.com [caribjscitech.com]
- 14. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
analytical validation of 4-(Chloromethyl)-1H-indazole synthesis methods
An In-Depth Guide to the Synthesis and Analytical Validation of 4-(Chloromethyl)-1H-indazole
Introduction: The Significance of a Validated Synthesis
This compound (CAS 944898-78-6) is a crucial bifunctional building block in modern medicinal chemistry. Its indazole core is a privileged scaffold found in numerous pharmacologically active compounds, while the reactive chloromethyl group serves as a chemical handle for introducing this scaffold into larger, more complex molecules through nucleophilic substitution.[1] The precise placement of the chloromethyl group at the 4-position is critical for the desired biological activity in many drug discovery programs.
However, the synthesis of this specific isomer is not trivial. The electronic nature of the indazole ring system presents significant challenges in controlling regioselectivity during functionalization.[2] Therefore, a robust synthesis protocol must be coupled with a rigorous analytical validation workflow to ensure the identity, purity, and quality of the final compound. This guide provides a comparative analysis of two primary synthetic strategies, offering field-proven insights into their execution and, most importantly, their analytical validation.
The Core Synthetic Challenge: Regioselectivity
The indazole ring is an aromatic bicyclic system with two nitrogen atoms. The 1H-indazole tautomer is generally more stable, but reactions can be complicated by competing reactivity at multiple sites.[3] Electrophilic substitution, for instance, can potentially occur at any of the four carbon atoms on the benzene ring (C4, C5, C6, C7), while alkylating agents can also react at the N1 or N2 positions of the pyrazole ring.[2][3] This inherent reactivity profile demands careful selection of the synthetic route to selectively target the C4 position.
Route 1: Direct Electrophilic Chloromethylation of 1H-Indazole
This approach involves the direct introduction of a chloromethyl group onto the unsubstituted 1H-indazole scaffold in a single step. It is often considered for its atom economy and directness.
Principle and Rationale
The reaction typically proceeds via a Blanc-type chloromethylation mechanism. In the presence of a formaldehyde source (like trioxane or paraformaldehyde) and hydrogen chloride, an electrophilic hydroxymethyl cation (+CH₂OH) or a related species is generated. This electrophile then attacks the electron-rich indazole ring. Subsequent reaction with chloride ions yields the chloromethylated product.
The primary challenge of this route is controlling the position of substitution. Electrophilic attack on the indazole ring is complex and can lead to a mixture of C-substituted isomers (C4, C5, C6, C7) and potentially N-alkylation products. The 4-position is not always the most favored, making purification and validation essential.
Generalized Experimental Protocol
Caution: Chloromethylating agents are potent carcinogens. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a cooled (0 °C) and stirred solution of 1H-indazole (1.0 eq) in a suitable solvent (e.g., concentrated HCl, acetic acid), add paraformaldehyde (1.5 eq) and zinc chloride (0.2 eq).
-
Reagent Addition: Bubble dry hydrogen chloride gas through the mixture for 2-3 hours, maintaining the temperature below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and must be purified by column chromatography on silica gel.
Critical Validation Workflow
A multi-step analytical approach is mandatory to confirm the identity of the 4-isomer and assess its purity.
1. Initial Confirmation (LC-MS):
-
Purpose: To quickly confirm the presence of the desired product (correct molecular weight) and identify the number of isomers formed.
-
Method: A rapid gradient Liquid Chromatography-Mass Spectrometry (LC-MS) method using a C18 column with a mobile phase of water and acetonitrile (both with 0.1% formic acid) is ideal. The mass spectrometer, operating in positive electrospray ionization (ESI+) mode, should detect the protonated molecule [M+H]⁺ at m/z 167.04.
-
Expected Result: The chromatogram may show multiple peaks with the same mass, each representing a different isomer.
2. Purity Assessment & Isomer Separation (HPLC-UV):
-
Purpose: To separate the 4-(chloromethyl) isomer from other isomers and impurities and to quantify its purity.
-
Method Development: A high-resolution High-Performance Liquid Chromatography (HPLC) method is required.[4][5]
-
Column: Phenyl-hexyl or a similar stationary phase with alternative selectivity to C18 may be necessary to resolve positional isomers.
-
Mobile Phase: Isocratic or gradient elution with acetonitrile/water or methanol/water.
-
Detection: UV detection at a wavelength where the indazole core absorbs strongly (e.g., 254 nm or 280 nm).
-
-
Validation Parameters (as per ICH guidelines): [5]
-
Linearity: Analyze a series of known concentrations to establish a linear relationship between peak area and concentration.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.[6]
-
Precision & Accuracy: Assess by analyzing replicate samples at different concentrations.[5]
-
3. Unambiguous Structural Elucidation (NMR & FTIR):
-
Purpose: To definitively confirm the structure as this compound. This is the most critical step for distinguishing it from other isomers.[7]
-
¹H NMR (Proton NMR):
-
Key Signal: A singlet at approximately 4.8-5.0 ppm corresponding to the two protons of the chloromethyl group (-CH₂Cl).
-
Aromatic Region: The key to identifying the 4-isomer lies in the coupling patterns of the aromatic protons. For the 4-substituted pattern, one would expect to see a doublet for the H7 proton, a triplet for the H6 proton, and a doublet for the H5 proton, each with characteristic coupling constants. This pattern is distinct from that of the 5-, 6-, or 7-isomers.
-
-
¹³C NMR (Carbon NMR):
-
Key Signal: A peak around 40-45 ppm for the -CH₂Cl carbon.
-
The substitution pattern will also create a unique chemical shift signature for the aromatic carbons.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
Provides a molecular fingerprint. Key absorbances include N-H stretching (broad, ~3100-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C-Cl stretching (~650-800 cm⁻¹).[7]
-
Route 2: Side-Chain Chlorination of 4-Methyl-1H-indazole
This strategy involves starting with a precursor that already has the correct substitution pattern (a methyl group at C4) and then functionalizing the methyl group. This approach offers superior regioselectivity regarding the substitution on the aromatic ring.
Principle and Rationale
This reaction proceeds via a free-radical mechanism. A radical initiator (like azobisisobutyronitrile, AIBN, or UV light) abstracts a hydrogen atom from the methyl group of 4-methyl-1H-indazole, creating a benzylic-type radical. This radical then reacts with a chlorine source, typically N-Chlorosuccinimide (NCS), to form the chloromethyl product and a succinimidyl radical, which continues the chain reaction.
The primary advantage is the excellent regiocontrol for the 4-position. However, the reaction can be difficult to control, potentially leading to the formation of 4-(dichloromethyl)- and 4-(trichloromethyl)-1H-indazole as byproducts.
Generalized Experimental Protocol
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 4-methyl-1H-indazole (1.0 eq) and N-Chlorosuccinimide (NCS) (1.05 eq) in a dry, inert solvent like carbon tetrachloride (CCl₄) or acetonitrile.
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (0.05 eq).
-
Reaction Progression: Heat the mixture to reflux (typically 60-80 °C) for 4-8 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will often precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography to remove any unreacted starting material and over-chlorinated byproducts.
Critical Validation Workflow
The validation for this route focuses on confirming complete conversion and separating the desired mono-chlorinated product from starting material and over-chlorinated species.
1. Initial Confirmation (LC-MS):
-
Purpose: To monitor the reaction and identify the main components in the crude product.
-
Method: Similar to Route 1. The MS will be crucial for detecting:
-
Starting Material (4-methyl): [M+H]⁺ at m/z 133.08
-
Product (4-chloromethyl): [M+H]⁺ at m/z 167.04
-
Byproduct (4-dichloromethyl): [M+H]⁺ at m/z 200.99
-
-
Expected Result: The chromatogram should show a major peak for the desired product, with smaller peaks for the starting material and potential di-chlorinated byproduct.
2. Purity Assessment (HPLC-UV):
-
Purpose: To quantify the purity of the final product.
-
Method Development: A standard C18 column is typically sufficient to separate the starting material, product, and byproducts based on their differing polarities.[8]
-
Column: C18 stationary phase.
-
Mobile Phase: Gradient elution with acetonitrile and water. The more chlorinated the compound, the later it will typically elute.
-
-
Validation: The same validation parameters (Linearity, LOD/LOQ, Precision, Accuracy) as described for Route 1 should be applied.
3. Unambiguous Structural Elucidation (NMR & FTIR):
-
Purpose: To confirm the structure and rule out impurities.
-
¹H NMR:
-
Key Signal: The disappearance of the methyl singlet (around 2.5 ppm) from the starting material and the appearance of the chloromethyl singlet (around 4.8-5.0 ppm) is the primary indicator of success.
-
Impurity Check: The presence of a singlet around 6.6-6.8 ppm would indicate the CHCl₂ proton of the di-chlorinated byproduct.
-
Aromatic Region: The aromatic splitting pattern will be consistent with a 4-substituted indazole, similar to Route 1.
-
-
¹³C NMR:
-
The disappearance of the methyl carbon signal (~20 ppm) and the appearance of the chloromethyl carbon signal (~40-45 ppm) confirms the transformation.
-
-
FTIR:
-
The spectrum will be very similar to the product from Route 1, showing the characteristic N-H, aromatic C-H, and C-Cl stretches.
-
Visualizations
Synthetic Schemes
References
- 1. This compound|CAS 944898-78-6|RUO [benchchem.com]
- 2. 5-(Chloromethyl)-1H-indazole hydrochloride|CAS 1956310-09-0 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: providing in vivo evidence of CYP3A4-mediated CPHP formation | Semantic Scholar [semanticscholar.org]
- 5. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 6. Validation of a HPLC method for determination of hydroxymethylfurfural in crude palm oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scitechnol.com [scitechnol.com]
The Indazole Scaffold: A Privileged Structure in Modern Drug Design
A Head-to-Head Comparison for Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic aromatic heterocycle, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its versatile structure and ability to form key interactions with biological targets have led to the development of numerous clinically successful drugs. This guide provides an in-depth, head-to-head comparison of indazole scaffolds in drug design, offering field-proven insights and experimental data to inform and empower researchers in their quest for novel therapeutics.
The Allure of the Indazole Nucleus: Physicochemical and Structural Advantages
The indazole ring system, consisting of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole. This structural duality, coupled with its unique electronic properties, underpins its success in drug discovery.[1][2] The 1H-indazole form is generally more thermodynamically stable.[1]
From a drug design perspective, the indazole scaffold offers several key advantages:
-
Bioisosteric Replacement: Indazole can act as a bioisostere for other aromatic systems like indole, offering a similar spatial arrangement but with altered electronic and hydrogen-bonding properties. This allows for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.
-
Hydrogen Bonding Capabilities: The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the second nitrogen) allows for crucial interactions with protein targets, particularly the hinge region of kinases.
-
Structural Rigidity and Planarity: The rigid, planar nature of the indazole ring helps to pre-organize the molecule for binding to its target, reducing the entropic penalty of binding and potentially increasing potency.
-
Tunable Physicochemical Properties: The indazole ring can be readily functionalized at multiple positions, allowing for the modulation of properties like lipophilicity (logP), solubility, and metabolic stability to optimize drug-like characteristics.[3][4]
Indazole Scaffolds in Action: A Comparative Analysis of Key Therapeutic Areas
The versatility of the indazole scaffold is evident in its application across a wide range of diseases, most notably in oncology.[5][6][7]
Anti-Cancer Agents: A Kinase Inhibition Powerhouse
Indazole-based compounds have made a significant impact as kinase inhibitors in cancer therapy.[8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.
dot
Caption: Mechanism of action for indazole-based kinase inhibitors.
Comparative Inhibitory Potency of Marketed Indazole-Based Kinase Inhibitors
| Drug | Primary Targets | Key Indications | IC50 (nM) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | Advanced Renal Cell Carcinoma | VEGFR1: 0.1, VEGFR2: 0.2, VEGFR3: 0.1-0.3[9] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-Kit | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma | VEGFR1: 10, VEGFR2: 30, VEGFR3: 47[9] |
| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | ALK: 12[1] |
| Niraparib | PARP1, PARP2 | Ovarian, Fallopian Tube, and Primary Peritoneal Cancer | PARP1: 3.8, PARP2: 2.1 |
Data compiled from multiple sources. IC50 values can vary depending on the assay conditions.
Structure-Activity Relationship (SAR) Insights:
The substitution pattern on the indazole ring is critical for determining the potency and selectivity of kinase inhibitors.[10][11][12] For example, in many VEGFR inhibitors, a substituent at the 3-position of the indazole ring often interacts with the hinge region of the kinase, while modifications at the 5- or 6-position can influence selectivity and pharmacokinetic properties.[13]
Beyond Oncology: Expanding Therapeutic Horizons
While oncology remains a major focus, the therapeutic potential of indazole derivatives extends to other disease areas:
-
Anti-inflammatory Agents: Compounds like Bendazac and Benzydamine are non-steroidal anti-inflammatory drugs (NSAIDs) that have been in clinical use for decades.[1][14] Their mechanism of action involves the inhibition of inflammatory pathways.
-
Central Nervous System (CNS) Disorders: The indazole scaffold is being explored for the treatment of various CNS disorders, including depression and neurodegenerative diseases.[7] For instance, Granisetron is a 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea and vomiting.[6]
-
Infectious Diseases: Researchers are investigating indazole derivatives for their antibacterial, antifungal, and anti-HIV activities.[1][6]
Experimental Protocols: A Guide to Evaluating Indazole-Based Compounds
The following are standardized protocols for the initial evaluation of novel indazole-based compounds, particularly as kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Objective: To quantify the potency of an indazole derivative in inhibiting the activity of a target kinase.
Materials:
-
Recombinant purified target kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Indazole-based test compound
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white microplates
-
Plate reader with luminescence detection capabilities
dot
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the indazole-based inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase and its specific substrate in the kinase reaction buffer. Then, add the diluted test compound. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final concentration of ATP should be close to its Km value for the target kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.[15]
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus, the kinase activity. Calculate the percentage of kinase activity relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[17]
Objective: To determine the anti-proliferative activity of an indazole derivative on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indazole-based test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).[16]
Future Directions and Concluding Remarks
The indazole scaffold continues to be a fertile ground for the discovery of new medicines. Future research will likely focus on:
-
Novel Substitution Patterns: Exploring new ways to functionalize the indazole ring to improve potency, selectivity, and pharmacokinetic properties.[18][19][20]
-
Targeting New Disease Pathways: Applying the indazole scaffold to novel biological targets beyond kinases.
-
Combination Therapies: Investigating the use of indazole-based drugs in combination with other therapeutic agents to overcome drug resistance and enhance efficacy.[17]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to the Structural Confirmation of 4-(Chloromethyl)-1H-Indazole Products by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray crystallography, is critical to understanding their biological activity and optimizing their properties. This guide provides an in-depth technical overview of the structural confirmation of chloromethyl-indazole products, with a focus on interpreting and comparing crystallographic data. While a crystal structure for 4-(Chloromethyl)-1H-indazole is not publicly available, we will utilize the closely related structure of 3-(Chloromethyl)-1-methyl-1H-indazole as a primary example and compare it with other relevant indazole derivatives to illustrate the key principles and experimental considerations.
The Imperative of Unambiguous Structural Confirmation in Drug Discovery
In the realm of drug development, the adage "structure dictates function" is paramount. X-ray crystallography stands as the gold standard for elucidating the absolute three-dimensional structure of small molecules.[1] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's pharmacodynamic and pharmacokinetic properties. For substituted indazoles, such as this compound, isomeric control during synthesis is a significant challenge. X-ray crystallography offers an unequivocal method to confirm the desired regiochemistry and stereochemistry, mitigating the risk of pursuing a suboptimal or incorrect compound series.
Experimental Workflow: From Synthesis to Solved Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution. The general workflow is outlined below.
Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.
Synthesis of Chloromethyl-Indazoles
The synthesis of indazoles can be achieved through various methods, including intramolecular C-H amination and cycloaddition reactions.[2][3] For chloromethylated indazoles, a common route involves the functionalization of a pre-formed indazole ring or the cyclization of a suitably substituted aniline precursor. For example, 4-chloro-1H-indazole can be synthesized from 2-methyl-3-chloroaniline.[4] The chloromethyl group is a versatile handle for further synthetic transformations, making these compounds valuable building blocks in medicinal chemistry.[5]
The Art of Crystal Growth
Obtaining a single crystal of sufficient size and quality is often the most challenging step in the crystallographic process.[1] Common techniques for small molecules include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.
The choice of solvent or solvent system is critical and often determined empirically through screening.
Comparative Crystallographic Analysis of Indazole Derivatives
To understand the structural nuances of chloromethyl-indazoles, we will examine the crystallographic data for 3-(Chloromethyl)-1-methyl-1H-indazole and compare it with other substituted indazoles.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. This compound|CAS 944898-78-6|RUO [benchchem.com]
Benchmarking 4-(Chloromethyl)-1H-indazole Analogs: A Comparative Guide to Kinase Inhibitors in Oncology
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][3] This guide provides a comprehensive framework for benchmarking 4-(chloromethyl)-1H-indazole analogs, a promising class of compounds, against established drugs in the field of oncology. Leveraging in-depth experimental data and field-proven insights, we will navigate the methodologies for evaluating their therapeutic potential, focusing on their activity as kinase inhibitors.
The rationale for focusing on kinase inhibition stems from the significant role of kinases in cellular signaling pathways that are often dysregulated in cancer. The indazole nucleus has been successfully incorporated into several FDA-approved kinase inhibitors, such as Pazopanib, a multi-targeted tyrosine kinase inhibitor.[4][5] This precedent underscores the potential of novel indazole analogs to yield potent and selective anticancer agents.
This guide will provide a head-to-head comparison of a representative this compound analog against a well-established kinase inhibitor, offering detailed experimental protocols, comparative performance data, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Performance Data of Standard Compounds
To establish a robust benchmark for evaluating novel indazole analogs, it is essential to compare their performance against current standards of care. The following tables summarize the in vitro efficacy of selected, relevant kinase inhibitors against various cancer cell lines. This data will serve as a critical reference point for interpreting the activity of the this compound analogs.
Table 1: Anticancer Activity of Pazopanib Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RT4 | Bladder Cancer | 5.14 | [4] |
| HTB9 | Bladder Cancer | 11.84 | [4] |
| HTB3 | Bladder Cancer | >25 | [4] |
Table 2: Antiproliferative Activity of a Representative Indazole Derivative (Compound 2f) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4T1 | Breast Cancer | 0.23 | [5] |
| HepG2 | Liver Cancer | 0.80 | [5] |
| MCF-7 | Breast Cancer | 0.34 | [5] |
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed experimental protocols are provided for key assays in the evaluation of anticancer agents.
Cell Proliferation Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 4T1, HepG2, MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog and the reference drug (e.g., Pazopanib) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a non-linear regression analysis.
Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified kinase enzyme (e.g., VEGFR-2), the substrate (a specific peptide), and ATP.
-
Compound Addition: Add the this compound analog or the reference inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay.
-
Data Analysis: Determine the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizing the Experimental Workflow and Biological Pathways
To provide a clear visual representation of the experimental design and the targeted biological pathway, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for benchmarking this compound analogs.
Caption: Simplified VEGFR-2 signaling pathway targeted by indazole analogs.
Discussion and Future Directions
The indazole scaffold represents a highly versatile and promising starting point for the development of novel anticancer therapeutics.[1][6] The data presented in this guide illustrates that certain indazole derivatives can exhibit potent antiproliferative activity against a range of cancer cell lines, with some compounds demonstrating superior efficacy to established drugs in specific contexts.[5]
The provided experimental protocols offer a standardized approach for the initial benchmarking of this compound analogs. A thorough investigation should not only focus on the in vitro potency but also delve into the mechanism of action, selectivity profile against a panel of kinases, and pharmacokinetic properties.
Future research should aim to:
-
Elucidate Structure-Activity Relationships (SAR): Systematically modify the substitutions on the indazole ring and the chloromethyl group to optimize potency and selectivity.
-
Conduct in vivo Efficacy Studies: Evaluate the most promising compounds in relevant animal models of cancer to assess their therapeutic potential in a physiological setting.
-
Profile for Off-Target Effects: A comprehensive safety assessment is crucial to identify any potential toxicities associated with the novel compounds.
By adhering to a rigorous and systematic benchmarking process, researchers can effectively identify and advance the most promising this compound analogs towards clinical development, with the ultimate goal of providing new and effective treatments for cancer patients.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Medicinal Chemist's Guide to Bioisosteric Replacement Strategies for the 4-(Chloromethyl)-1H-indazole Moiety
The 4-(chloromethyl)-1H-indazole moiety is a critical structural alert in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its inherent reactivity as a benzylic chloride makes it a versatile synthetic handle for introducing linkers that can probe deep into the binding pockets of target proteins. However, this reactivity also raises concerns regarding potential off-target alkylation, metabolic instability, and overall toxicity. Consequently, the strategic bioisosteric replacement of this functional group is a key consideration in lead optimization campaigns. This guide provides an in-depth comparison of viable bioisosteric replacement strategies, supported by synthetic rationale and comparative data to aid researchers in drug discovery.
The Strategic Importance of the 4-Substituted Indazole
The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic purine bases and form crucial hydrogen bond interactions with the hinge region of kinases.[1][2] The 4-position of the indazole ring provides a vectorial exit point to access solvent-exposed regions or nearby sub-pockets of the ATP-binding site. The 4-(chloromethyl) group, in particular, serves as a reactive electrophile, readily undergoing nucleophilic substitution with amines, thiols, or other nucleophiles to append larger side chains. A prime example of its utility is in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor, where this moiety is a precursor to the N-methylaminomethyl linker that is crucial for its activity.[3][4]
However, the very reactivity that makes the 4-(chloromethyl) group synthetically useful is also its Achilles' heel in a physiological context. The potential for indiscriminate reaction with biological nucleophiles necessitates its replacement with more stable, yet functionally equivalent, bioisosteres. An ideal bioisostere should retain the desired vector and length for optimal target engagement while improving the overall drug-like properties of the molecule.
Core Bioisosteric Replacement Strategies
Herein, we compare several bioisosteric replacement strategies for the this compound moiety, focusing on alternatives that offer improved stability and modulated reactivity. The strategies are categorized based on the functional group at the 4-position that serves as the linker attachment point.
The Aminomethyl Bioisostere (-CH₂NH₂)
The 4-(aminomethyl)-1H-indazole is a classical and highly effective bioisostere for its chloromethyl counterpart. The primary amine provides a nucleophilic handle for the introduction of side chains via reductive amination or acylation, offering a more controlled and stable linkage compared to the direct alkylation of the chloromethyl group.
The synthesis of 4-(aminomethyl)-1H-indazole can be achieved from 1H-indazole-4-carbonitrile.
Protocol: Synthesis of 4-(Aminomethyl)-1H-indazole
-
Reduction of the Nitrile: To a solution of 1H-indazole-4-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C under an inert atmosphere.
-
Reaction Quench: After stirring at room temperature for 4 hours, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Work-up and Purification: Filter the resulting suspension through a pad of Celite®, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-(aminomethyl)-1H-indazole.
| Property | 4-(Chloromethyl) | 4-(Aminomethyl) | Rationale & Supporting Data |
| Reactivity | High (Electrophile) | Moderate (Nucleophile) | The amine is less prone to non-specific alkylation than the benzylic chloride, leading to a better safety profile. |
| Synthetic Versatility | Nucleophilic substitution | Reductive amination, acylation, sulfonylation | Offers a broader range of stable linker chemistries.[5] |
| Physicochemical Properties | More lipophilic | More polar, basic | The amine introduces a basic center, which can impact solubility and cell permeability. pKa modulation may be necessary.[6] |
| Metabolic Stability | Potential for glutathione conjugation | Potential for oxidation by MAOs or CYPs | The metabolic fate is altered, which requires careful evaluation in DMPK studies. |
The Hydroxymethyl Bioisostere (-CH₂OH)
The 4-(hydroxymethyl)-1H-indazole offers a neutral and less reactive alternative. The primary alcohol can be converted into a leaving group for subsequent nucleophilic substitution or used in ether or ester linkages.
This bioisostere can be readily prepared by the reduction of 1H-indazole-4-carbaldehyde or 1H-indazole-4-carboxylic acid.
Protocol: Synthesis of 4-(Hydroxymethyl)-1H-indazole
-
Reduction of the Aldehyde: To a solution of 1H-indazole-4-carbaldehyde (1.0 eq) in methanol, add sodium borohydride (NaBH₄) (1.5 eq) at 0 °C.
-
Reaction Monitoring and Quench: Stir the reaction at room temperature for 2 hours, monitoring by TLC. Quench the reaction by the addition of acetone.
-
Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
| Property | 4-(Chloromethyl) | 4-(Hydroxymethyl) | Rationale & Supporting Data |
| Reactivity | High (Electrophile) | Low (Nucleophile/Pro-electrophile) | The alcohol is significantly more stable and requires activation (e.g., to a mesylate or tosylate) for electrophilic reactions, offering greater synthetic control. |
| Synthetic Versatility | Nucleophilic substitution | Etherification (Williamson, Mitsunobu), esterification | Enables the formation of stable ether or cleavable ester linkers.[7] |
| Physicochemical Properties | More lipophilic | More polar, H-bond donor | The hydroxyl group can improve aqueous solubility and provides an additional hydrogen bond donor.[8] |
| Metabolic Stability | Potential for glutathione conjugation | Potential for oxidation to aldehyde/acid or glucuronidation | The metabolic profile is shifted towards oxidative and conjugative pathways. |
The Carboxamide Bioisostere (-CONH-R)
Introducing a carboxamide linkage directly at the 4-position provides a rigid and planar linker that can engage in specific hydrogen bonding interactions. This strategy moves away from the flexible single-carbon tether of the chloromethyl group.
The 4-carboxamide derivatives are synthesized from 1H-indazole-4-carboxylic acid.
Protocol: Synthesis of N-substituted-1H-indazole-4-carboxamide
-
Amide Coupling: To a solution of 1H-indazole-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction and Work-up: Stir the reaction at room temperature overnight. Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.
| Property | 4-(Chloromethyl) | 4-Carboxamide | Rationale & Supporting Data |
| Linker Geometry | Flexible, sp³ | Rigid, planar, sp² | The amide bond introduces conformational rigidity, which can be advantageous for optimizing binding interactions.[9] |
| Synthetic Versatility | Limited to single carbon tether | Wide variety of amines can be coupled | Allows for extensive exploration of the R-group to probe different regions of the target protein.[10] |
| Physicochemical Properties | Non-polar | Polar, H-bond donor and acceptor | The amide group significantly increases polarity and can form additional hydrogen bonds with the target.[11] |
| Metabolic Stability | Prone to nucleophilic attack | Generally stable, but can be hydrolyzed by amidases | The amide bond is typically more metabolically robust than a benzylic chloride. |
Visualizing the Bioisosteric Design Strategy
The following diagram illustrates the conceptual workflow for replacing the this compound moiety with more desirable bioisosteres.
Caption: Workflow for bioisosteric replacement of this compound.
Experimental Design for Comparative Evaluation
To rigorously compare the performance of these bioisosteres, a systematic experimental plan is essential. The following workflow outlines the key assays required.
Caption: Experimental workflow for comparing bioisosteric replacements.
Conclusion
The this compound moiety, while synthetically convenient, presents significant liabilities in drug development. The bioisosteric replacement strategies outlined in this guide—namely the use of 4-(aminomethyl), 4-(hydroxymethyl), and 4-carboxamide indazoles—offer viable pathways to mitigate these risks. The choice of a specific bioisostere will be context-dependent, relying on the specific requirements of the target and the desired physicochemical properties of the final compound. By systematically synthesizing and evaluating these alternatives, medicinal chemists can significantly enhance the quality and safety of their indazole-based drug candidates.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. iris.unipv.it [iris.unipv.it]
A Senior Application Scientist's Comparative Guide to NMR and MS for the Characterization of 4-(Chloromethyl)-1H-indazole
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous characterization of molecular structures is paramount to ensuring safety, efficacy, and reproducibility.[1][2] Intermediates like 4-(Chloromethyl)-1H-indazole (C₈H₇ClN₂) serve as critical building blocks in the synthesis of diverse bioactive molecules. Its precise structural confirmation is not merely a procedural step but a foundational requirement. This guide provides an in-depth comparative analysis of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive characterization of this important heterocyclic compound.
As a Senior Application Scientist, my experience underscores that relying on a single analytical method is often insufficient. Instead, a synergistic approach, leveraging the orthogonal strengths of both NMR and MS, provides the most robust and reliable structural elucidation. This guide will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative data.
Pillar I: The Fundamentals—What Each Technique Reveals
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is an unparalleled tool for mapping the precise connectivity and chemical environment of atoms within a molecule.[3][4] It operates on the principle of nuclear spin; atomic nuclei with a non-zero spin, like ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency pulses and "resonate," producing a signal whose characteristics are exquisitely sensitive to the local electronic environment.[3]
For this compound, NMR provides:
-
Connectivity: Through-bond correlations establish which atoms are connected to each other.
-
Structural Isomerism: NMR can readily distinguish between positional isomers (e.g., 4-, 5-, 6-, or 7-chloromethyl-1H-indazole).
-
Quantitative Analysis: The area under an NMR peak is directly proportional to the number of nuclei it represents, allowing for highly accurate purity determination and quantification without the need for identical reference standards (qNMR).[5][6][7]
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is a powerful technique for determining the mass-to-charge ratio (m/z) of ionized molecules.[8] This provides the exact molecular weight and, through fragmentation, clues about the molecule's substructures.[1] The process involves converting neutral molecules into gaseous ions, separating them based on their m/z, and detecting them.
For this compound, MS provides:
-
Molecular Weight: Unambiguous confirmation of the compound's molecular mass.
-
Elemental Composition: High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.
-
Isotopic Information: The presence of chlorine, with its characteristic ³⁵Cl and ³⁷Cl isotopes, creates a distinct isotopic pattern that serves as a powerful diagnostic tool.[9][10]
Pillar II: Experimental Design & Data Interpretation
The choice of experiment and the interpretation of the resulting data are where scientific expertise is most critical. Below, we outline practical workflows and expected results for the characterization of this compound.
NMR Analysis Workflow: Decoding the Structure
A comprehensive NMR analysis involves acquiring both ¹H and ¹³C spectra. These one-dimensional experiments are often sufficient for a molecule of this complexity, but 2D NMR techniques can be employed for more complex structures.[11][12]
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indazoles as it can help in observing the exchangeable N-H proton.
-
¹H NMR Acquisition:
-
Use a standard 400 MHz (or higher) spectrometer.
-
Acquire data with parameters suitable for small molecules (e.g., 16-32 scans, 1-2 second relaxation delay).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
| ¹H NMR (Predicted) | Signal Type | Integration | Approx. Chemical Shift (δ ppm) | Rationale |
| N-H | Broad Singlet | 1H | > 10.0 (in DMSO-d₆) | Acidic proton on the indazole ring. |
| Aromatic H | Multiplets | 3H | 7.0 - 8.0 | Protons on the benzene portion of the indazole ring. |
| Aromatic H (C5) | Multiplet | 1H | ~7.5 | C5 proton is typically deshielded. |
| -CH₂Cl | Singlet | 2H | ~4.8 | Methylene protons adjacent to an aromatic ring and a chlorine atom. |
| ¹³C NMR (Predicted) | Approx. Chemical Shift (δ ppm) | Rationale | ||
| Aromatic C (x6) | 110 - 142 | Six distinct signals for the carbons of the bicyclic indazole system. | ||
| -CH₂Cl | ~45 | Aliphatic carbon attached to an electronegative chlorine atom. |
Note: Chemical shifts are predictions and can vary based on solvent and concentration.
Mass Spectrometry Workflow: Confirming Mass and Formula
The choice of ionization technique is a critical decision in MS. For a relatively small and thermally stable molecule like this compound, both Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), coupled with Liquid Chromatography (LC-MS), are viable options.[13][14]
-
Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons.[15] This causes extensive fragmentation, providing a detailed "fingerprint" of the molecule, but the molecular ion (the peak representing the intact molecule) may be weak or absent.[13]
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution.[16] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for confirming the molecular weight.[13][16]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion/Chromatography: Introduce the sample into the ESI source via direct infusion or through an LC system for separation from any impurities.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. A high-resolution instrument (e.g., Orbitrap or TOF) is recommended for accurate mass measurement.
The molecular weight of this compound (C₈H₇ClN₂) is 166.61 g/mol .[17][18] A key diagnostic feature in its mass spectrum is the isotopic signature of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[9]
This results in a characteristic pair of peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[9][19]
| Ion (ESI, Positive Mode) | Expected m/z | Relative Intensity | Information Provided |
| [C₈H₇³⁵ClN₂ + H]⁺ | 167.0371 | ~100% (3) | Molecular weight confirmation (M peak) |
| [C₈H₇³⁷ClN₂ + H]⁺ | 169.0341 | ~33% (1) | Isotopic confirmation of one chlorine atom (M+2 peak) |
Pillar III: The Comparative Analysis—Choosing the Right Tool
Neither NMR nor MS is universally superior; their strengths are complementary. The choice of which technique to prioritize depends on the specific question being asked.
// Define Nodes NMR [label="NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// NMR Strengths Connectivity [label="Atom Connectivity\n(Structure)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isomerism [label="Isomer Differentiation\n(Positional, Stereo)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="Absolute Quantification\n(qNMR)", fillcolor="#F1F3F4", fontcolor="#202124"];
// MS Strengths MolWeight [label="Molecular Weight", fillcolor="#F1F3F4", fontcolor="#202124"]; Formula [label="Elemental Formula\n(HRMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isotopes [label="Isotopic Pattern\n(Halogens)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Shared Strength Purity [label="Purity Assessment", shape=hexagon, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges NMR -> Connectivity [color="#4285F4"]; NMR -> Isomerism [color="#4285F4"]; NMR -> Quantification [color="#4285F4"];
MS -> MolWeight [color="#EA4335"]; MS -> Formula [color="#EA4335"]; MS -> Isotopes [color="#EA4335"];
NMR -> Purity [color="#4285F4"]; MS -> Purity [color="#EA4335"]; } dot Caption: Core information provided by NMR vs. MS.
Quantitative Data Summary: NMR vs. MS
| Parameter | NMR Spectroscopy | Mass Spectrometry | Verdict for this compound |
| Structural Detail | Excellent: Provides a complete atomic connectivity map. Can distinguish all positional isomers. | Good: Fragmentation patterns provide structural clues, but cannot solely define isomerism. | NMR is superior for definitive isomer identification. |
| Molecular Formula | Indirect: Can be inferred from ¹H and ¹³C data but is not directly measured. | Excellent: High-resolution MS provides a direct and highly accurate elemental formula. | MS is the primary tool for formula confirmation. |
| Sensitivity | Moderate: Requires milligram quantities for standard experiments. | Excellent: Can detect substances at picomole to femtomole levels. | MS is the method of choice for trace-level analysis. |
| Purity/Quantification | Excellent: qNMR offers absolute quantification without a specific reference standard.[5][20][21] Integration provides direct molar ratios of impurities. | Good: Can be quantitative with appropriate (often isotopically labeled) standards and calibration curves.[8] | qNMR is the gold standard for purity assessment. |
| Key Diagnostic Feature | Unique pattern of chemical shifts and couplings for the indazole ring system. | The M/M+2 isotopic pattern with a ~3:1 ratio, confirming the presence of one chlorine atom.[9] | Both techniques provide a critical, orthogonal piece of identifying information. |
Conclusion: A Synergistic and Self-Validating Approach
For the comprehensive and unambiguous characterization of this compound, a dual-pronged analytical strategy employing both NMR and MS is not just recommended—it is essential for ensuring the highest level of scientific integrity.
-
Mass Spectrometry should be the first pass to rapidly confirm the molecular weight (166.61 g/mol ) and the presence of a single chlorine atom via the characteristic 3:1 isotopic pattern of the [M+H]⁺ ion at m/z 167/169.
-
NMR Spectroscopy provides the definitive structural proof. ¹H and ¹³C NMR spectra confirm the indazole scaffold, the presence and location of the chloromethyl group, and definitively establish the 4-positional isomerism. Furthermore, ¹H NMR serves as the most direct and accurate method for assessing the purity of the material.
By integrating the data from these two powerful techniques, researchers and drug development professionals can establish a self-validating system. The molecular formula determined by HRMS must be consistent with the atoms counted by NMR. The structural features inferred from MS fragmentation must align with the connectivity map provided by NMR. This synergistic workflow ensures that the identity, structure, and purity of this compound are established with the utmost confidence, paving the way for its successful application in the synthesis of next-generation therapeutics.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. jchps.com [jchps.com]
- 4. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. mestrelab.com [mestrelab.com]
- 7. azom.com [azom.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. GCMS Section 6.5 [people.whitman.edu]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound|CAS 944898-78-6|RUO [benchchem.com]
- 18. calpaclab.com [calpaclab.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 4-(Chloromethyl)-1H-indazole: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-(Chloromethyl)-1H-indazole (CAS No. 944898-78-6). As a research chemical with significant potential hazards, including skin, eye, and respiratory irritation, and possible carcinogenicity, adherence to strict disposal protocols is paramount to ensuring the safety of laboratory personnel and environmental integrity. This document synthesizes regulatory guidelines and field-proven best practices to offer a clear, actionable framework for drug development professionals and researchers.
Hazard Assessment and Waste Profile
Before any disposal activities, a thorough understanding of the hazards associated with this compound is essential. This compound is a chlorinated heterocyclic molecule, a class of chemicals often associated with toxicity and environmental persistence.
Hazard Identification:
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Given its chemical structure (a chlorinated aromatic compound), it must be handled as a potential carcinogen and treated with the utmost caution, following guidelines for carcinogen handling where applicable.[3][4][5][6]
Waste Classification:
Due to these characteristics, this compound waste is classified as hazardous chemical waste . It must not be disposed of in regular trash or down the drain.[7][8][9] Improper disposal can lead to environmental contamination and significant regulatory penalties under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7][8]
Personal Protective Equipment (PPE) and Safety Precautions
Strict adherence to PPE protocols is the first line of defense against exposure during handling and disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Body Protection | A lab coat that is fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
General Safety Precautions:
-
Always handle this compound within a well-ventilated chemical fume hood.[10]
-
Avoid generating dust.
-
Ensure an eyewash station and safety shower are readily accessible.[10]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[11]
Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the procedural steps for the safe disposal of this compound from point of generation to final pickup by a certified hazardous waste contractor.
Caption: Disposal workflow for this compound.
Part 1: Handling Solid Waste and Contaminated Materials
-
Segregation: At the point of generation, collect all solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (gloves, etc.), and weighing papers.
-
Containerization: Place these materials into a designated, leak-proof, and sturdy hazardous waste container. The container must be compatible with the chemical and clearly labeled.[8]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[8]
Part 2: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be decontaminated before being discarded as non-hazardous waste. The standard procedure is a triple rinse.[12]
-
Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Crucially, the first rinse must be collected and disposed of as hazardous waste. [12] Subsequent rinses may also need to be collected depending on local regulations.
-
-
Rinsate Collection: Collect all rinsate in a designated hazardous waste container for halogenated organic solvents. Do not mix with other waste streams unless compatibility has been confirmed.[13]
-
Final Disposal of Rinsed Container: Once triple-rinsed and air-dried, the container can typically be disposed of in the regular laboratory glass or solid waste stream. Deface the original label to prevent confusion.
Part 3: Managing Spills
-
Evacuate and Ventilate: In the event of a small spill within a fume hood, ensure the sash is lowered and ventilation is running.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent and collect the wipes as hazardous waste.
-
Report: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Storage of Hazardous Waste
Proper storage of generated waste is a critical component of regulatory compliance.
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][14] This area must be at or near the point of generation and under the control of laboratory personnel.[14]
-
Container Management:
-
Segregation: Store containers of this compound waste away from incompatible materials, particularly strong oxidizing agents.
Final Disposal Procedures
The ultimate disposal of hazardous waste must be handled by trained professionals.
-
Waste Pickup: Arrange for a scheduled pickup of the hazardous waste with your institution's EHS department or a licensed hazardous waste disposal company.[12]
-
Documentation: Ensure all waste is properly logged and documented according to your institution's and local regulatory requirements.[7]
-
Transportation and Disposal Method: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for chlorinated organic compounds like this compound is high-temperature incineration, which ensures complete destruction of the hazardous components.
By adhering to this structured and scientifically grounded disposal plan, laboratories can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.
References
- 1. angenechemical.com [angenechemical.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]
- 3. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 5. Carcinogens - Standards | Occupational Safety and Health Administration [osha.gov]
- 6. ehs.com [ehs.com]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
- 15. ethz.ch [ethz.ch]
Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 4-(Chloromethyl)-1H-indazole
In the fast-paced world of drug discovery and chemical synthesis, the integrity of our work and the safety of our researchers are paramount. 4-(Chloromethyl)-1H-indazole is a key building block in the development of various therapeutic agents. However, its utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive understanding of appropriate personal protective equipment (PPE). This guide moves beyond a simple checklist, offering a deep dive into the rationale behind specific PPE choices, operational protocols, and disposal plans, empowering you to work with confidence and safety.
Understanding the Hazard: Why this compound Demands Respect
This compound is a solid compound classified with several key hazards that dictate our safety protocols. According to its Safety Data Sheet (SDS), it is harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), leads to serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[1] These classifications are not abstract warnings; they represent tangible risks of acute health effects upon exposure. The chloromethyl group, in particular, suggests potential reactivity and alkylating properties, which are often associated with mutagenic or sensitizing effects, although specific data for this compound is not fully detailed. Therefore, our primary safety objective is to prevent any direct contact with the substance, whether through ingestion, skin absorption, eye contact, or inhalation.
The First Line of Defense: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The most effective safety measures involve engineering controls designed to minimize exposure at the source.
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[1] This is non-negotiable. The fume hood's exhaust ventilation is essential to capture and remove dust, aerosols, and potential vapors, protecting the user from respiratory exposure.[2]
-
Segregated Work Area: Designate a specific area within the lab for handling this compound to prevent cross-contamination of other surfaces and experiments.
-
Standard Operating Procedures (SOPs): Your institution must have a specific SOP for handling this and other hazardous compounds. All personnel must be trained on this SOP before beginning work.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be deliberate and based on the specific hazards of this compound. The following table summarizes the required equipment, with detailed explanations below.
| Protection Area | Required PPE | Specification and Rationale |
| Hand Protection | Double-gloving with Nitrile gloves | Inner Glove: Standard nitrile exam glove. Outer Glove: Thicker (e.g., >8 mil) nitrile gloves are recommended. Nitrile provides good resistance to a range of chemicals. Double-gloving provides a critical safety buffer in case the outer glove is compromised. Change outer gloves immediately upon suspected contact and both pairs every 30-60 minutes.[3] |
| Body Protection | Chemical-resistant lab coat or coveralls | A standard cotton lab coat is insufficient. A chemical-resistant lab coat, preferably made of polyester or a poly-cotton blend with a fluid-resistant finish, is required. For larger quantities or tasks with a higher splash risk, disposable chemical-resistant coveralls (e.g., Tyvek) should be worn over scrubs.[4][5] |
| Eye & Face Protection | Chemical splash goggles and face shield | Due to the "serious eye irritation" classification, standard safety glasses are inadequate.[1] Chemical splash goggles that form a seal around the eyes are mandatory.[6] When handling the solid powder or solutions, a full-face shield must be worn over the goggles to protect against splashes to the entire face. |
| Respiratory Protection | N95 Respirator (minimum) | To mitigate the risk of inhaling the solid powder, which can cause respiratory tract irritation, a NIOSH-approved N95 respirator is the minimum requirement for weighing and transferring operations.[1] If there is a risk of aerosol or vapor generation, or during spill cleanup, a half-mask or full-face respirator with multi-gas/P100 combination cartridges should be used.[3][7] |
Step-by-Step Operational Workflow for Safe Handling
The following protocol provides a procedural guide for safely handling this compound, from preparation to cleanup.
I. Preparation and Pre-Handling Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor to confirm it is functioning correctly.
-
Assemble All Materials: Before bringing the chemical into the fume hood, gather all necessary equipment: spatula, weigh paper/boat, glassware, solvents, and waste containers.
-
Don PPE: Put on all required PPE in the correct order: inner gloves, lab coat/coveralls, outer gloves (tuck lab coat sleeves into the outer gloves), N95 respirator, and finally, safety goggles and face shield.
II. Handling the Chemical (Inside Fume Hood)
-
Weighing: Carefully weigh the desired amount of the solid compound. Use gentle motions to avoid creating airborne dust.
-
Transfer: Transfer the weighed solid into the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.
-
Reaction Monitoring: Keep the fume hood sash at the lowest practical height throughout the experiment.
The diagram below illustrates the critical decision points and safety measures in the handling workflow.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Responding to Exposure
Despite all precautions, accidental exposures can happen. Immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1][8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][8][9]
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][9]
Decontamination and Disposal: A Responsible Conclusion
Proper disposal is a critical part of the workflow, ensuring that hazardous materials do not contaminate the environment or pose a risk to others.
-
Chemical Waste: All excess solid this compound and solutions containing it must be disposed of as hazardous chemical waste.[2] Place them in a clearly labeled, sealed waste container compatible with the chemical. Never dispose of this chemical down the drain.
-
Contaminated Materials: All disposables that have come into contact with the chemical, including weigh boats, pipette tips, outer gloves, and disposable coveralls, must be placed in a designated solid hazardous waste container.
-
Container Rinsing: Empty containers of this compound must be managed as hazardous waste. The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[10] Subsequent rinses can be managed similarly to ensure thorough decontamination.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the face shield and goggles, lab coat/coveralls (turning it inside out as it's removed), and finally the inner gloves.[3] Wash hands thoroughly with soap and water immediately after removing all PPE.
By adhering to these detailed guidelines, researchers can effectively mitigate the risks associated with this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
- 1. angenechemical.com [angenechemical.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. pppmag.com [pppmag.com]
- 4. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. schc.org [schc.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
